2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Beschreibung
BenchChem offers high-quality 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWZJIXPMDGMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CI)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties and structure of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
An In-Depth Technical Guide to 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Executive Summary & Structural Identity
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a specialized heterocyclic building block used primarily in medicinal chemistry as a "warhead" for alkylation or as a synthetic intermediate for attaching the pharmacologically privileged 2-(piperidin-1-yl)pyrimidine motif to other molecular scaffolds.
This molecule combines an electron-deficient pyrimidine ring with a piperidine linker, terminating in a highly reactive electrophilic iodomethyl group. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, where the pyrimidine-piperidine tail serves to modulate solubility and occupy solvent-exposed regions of the binding pocket.
Chemical Identity Table
| Property | Detail |
| Systematic Name | 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine |
| Molecular Formula | C₁₀H₁₄IN₃ |
| Molecular Weight | 303.14 g/mol |
| Key Precursor CAS | 111247-61-1 (Alcohol precursor: [1-(pyrimidin-2-yl)piperidin-4-yl]methanol) |
| Structural Class | 2-Aminopyrimidine derivative; Primary alkyl iodide |
| LogP (Predicted) | ~2.5 - 2.8 (Moderate Lipophilicity) |
| pKa (Predicted) | ~3.5 (Pyrimidine N1/N3); Piperidine N is non-basic due to conjugation |
Structural Analysis & Electronic Properties
To understand the reactivity of this molecule, one must analyze the electronic "push-pull" system inherent in its structure.
The 2-Aminopyrimidine System
The nitrogen atom of the piperidine ring is directly bonded to the C2 position of the pyrimidine.
-
Electronic Effect: The lone pair on the piperidine nitrogen is delocalized into the electron-deficient pyrimidine ring (resonance).
-
Consequence: This delocalization dramatically lowers the basicity of the piperidine nitrogen compared to a free piperidine (pKa ~11 vs. pKa ~3-4 for the 2-aminopyrimidine system). This is a critical design feature in drug development to avoid lysosomal trapping and reduce hERG channel inhibition often associated with basic amines.
The Iodomethyl "Warhead"
The iodomethyl group (-CH₂I) at the 4-position of the piperidine ring acts as a primary alkylating agent.
-
Leaving Group Ability: Iodide (I⁻) is an excellent leaving group due to its large size and polarizability.
-
Reactivity: This site is highly susceptible to Sₙ2 nucleophilic substitution . It serves as a "click-like" handle to attach the pyrimidine-piperidine moiety to thiols (cysteine residues), amines, or phenols.
Synthesis & Manufacturing Protocols
The synthesis is best approached via a two-step sequence starting from commercially available 2-chloropyrimidine and piperidin-4-ylmethanol .
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
-
Objective: Construct the C–N bond between pyrimidine and piperidine.
-
Reagents: 2-Chloropyrimidine, Piperidin-4-ylmethanol, Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).
Protocol:
-
Dissolve 2-chloropyrimidine (1.0 eq) and piperidin-4-ylmethanol (1.1 eq) in DMF (0.5 M concentration).
-
Add K₂CO₃ (2.0 eq) and heat the mixture to 80–100°C for 4–6 hours.
-
Monitoring: TLC or LC-MS should show the disappearance of 2-chloropyrimidine and formation of the alcohol intermediate (CAS 111247-61-1).
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.
Step 2: Dehydroxy-Iodination
-
Objective: Convert the primary alcohol to a primary iodide.
-
Choice of Method: The Appel Reaction or Mesylate Displacement is preferred over HI to avoid protonating the pyrimidine ring.
Recommended Protocol (Mesylate Pathway):
-
Mesylation: Dissolve the alcohol intermediate (1.0 eq) in DCM at 0°C. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour.
-
Displacement: Evaporate solvent or use the crude mixture (if solvent switched). Dissolve the crude mesylate in Acetone or Butanone .
-
Iodination: Add Sodium Iodide (NaI, 5.0 eq). Heat to reflux (60–80°C) for 4–12 hours. The Finkelstein condition drives the reaction as NaOMs precipitates (in acetone) or simply by mass action.
-
Purification: Flash chromatography (Hexane/EtOAc). Iodine compounds can be light-sensitive; store in amber vials.
Figure 1: Two-step synthetic pathway from commodity chemicals to the target alkyl iodide.
Chemical Reactivity & Applications
Reactivity Profile
The molecule possesses two distinct reactivity centers:
-
C(sp³)–I Bond (High Reactivity): The primary alkyl iodide is the dominant reactive site. It reacts rapidly with thiols, secondary amines, and phenolates.
-
Pyrimidine Ring (Low Reactivity): The C2-amino substitution makes the ring electron-rich relative to unsubstituted pyrimidine, deactivating it toward further nucleophilic attack at C4/C6 unless harsh conditions are used.
Medicinal Chemistry Applications
-
Solubility Tag: The [2-(piperidin-1-yl)pyrimidine] motif is a classic "solubility tail." The pyrimidine nitrogen can accept a hydrogen bond, while the piperidine ring disrupts planarity, improving physicochemical properties.
-
Covalent Probes: The iodomethyl group can be used to synthesize covalent inhibitors . If a cysteine residue is present near the binding pocket of a target protein, this molecule can alkylate the cysteine, permanently flagging the protein.
-
PROTAC Linkers: This molecule serves as an excellent "connector." The iodide can be displaced by a long alkyl or PEG chain to create the linker region of a PROTAC (Proteolysis Targeting Chimera).
Figure 2: Reactivity profile showing dominant S_N2 pathways and acid-base behavior.
Handling, Stability & Safety
Stability
-
Light Sensitivity: Alkyl iodides are sensitive to light. Photolytic cleavage of the C–I bond can generate radical species and liberate free iodine (turning the solid yellow/brown). Store in the dark at -20°C.
-
Hydrolysis: The C–I bond is relatively stable to water at neutral pH but will hydrolyze slowly to the alcohol in the presence of hydroxide or upon prolonged heating in wet solvents.
Safety Hazards
-
Alkylating Agent: As a primary alkyl iodide, this compound is a potential mutagen and carcinogen . It can alkylate DNA.
-
Handling: Always use a fume hood. Wear nitrile gloves (double gloving recommended). Destroy excess reagent using a nucleophilic scavenger (e.g., sodium thiosulfate or an amine) before disposal.
References
-
Precursor Identification: Sigma-Aldrich. [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol. CAS 111247-61-1.[1][2]
-
Synthetic Methodology (SₙAr): BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center.
- Iodination Protocol: Boto, A., et al. "One-Pot Synthesis of Primary Iodides from Alcohols." Tetrahedron Letters, 2007. (Standard Appel/Mesylate protocols adapted for heterocyclic alcohols).
- Medicinal Chemistry Context: Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press.
Sources
safety data sheet SDS for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Technical Safety Monograph: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Identification of the Substance and Rationale
Product Name: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Synonyms: 4-(Iodomethyl)-1-(pyrimidin-2-yl)piperidine; 2-(4-Iodomethylpiperidino)pyrimidine Chemical Family: Pyrimidinyl-piperidine alkyl halides Use: High-reactivity intermediate for medicinal chemistry (e.g., synthesis of kinase inhibitors, GPCR ligands).
Scientific Context (Expertise & Experience):
This compound is a primary alkyl iodide attached to a piperidine-pyrimidine scaffold. In drug discovery, the iodomethyl motif is a "warhead" designed for nucleophilic substitution reactions (
Critical Safety Insight: unlike stable end-products, this molecule is an alkylating agent . The carbon-iodine bond is weak (
Hazard Identification (GHS Classification)
Note: As a research intermediate, specific toxicological data may be sparse. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous alkyl iodides and piperidines.
| Hazard Class | Category | Hazard Statement | Mechanism/Rationale |
| Germ Cell Mutagenicity | Cat. 2 | H341: Suspected of causing genetic defects. | Alkylating agents can form adducts with DNA bases (e.g., guanine), leading to replication errors. |
| Skin Corrosion/Irritation | Cat.[1][2][3][4] 2 | H315: Causes skin irritation.[2][3][4][5][6] | Piperidine moiety is basic; alkyl iodide is reactive toward skin proteins. |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1][2][3][4][5] | Direct chemical irritation to mucosal membranes. |
| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction. | Haptenization: The compound alkylates carrier proteins, triggering an immune response. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2][3][4][6] | Inhalation of dust/aerosol irritates the upper respiratory tract. |
Signal Word: WARNING
Composition / Information on Ingredients
-
Chemical Name: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
-
Molecular Formula:
-
Molecular Weight: 303.14 g/mol
-
Purity: Typically >95% (HPLC)
-
Impurities: May contain traces of 2-(piperidin-4-yl)pyrimidine (hydrolysis product) or free iodine (
) if degraded by light.
First Aid Measures (Causality-Driven)
-
Eye Contact: Immediate irrigation is critical.[6] The basicity of the piperidine ring combined with the alkylating potential can cause rapid corneal clouding. Rinse for minimum 15 minutes .
-
Skin Contact: Do not just wash; decontaminate .[7] Wash with soap and water, then treat with a mild reducing agent (e.g., dilute sodium thiosulfate solution) if yellow staining (iodine release) is observed.
-
Ingestion: Do NOT induce vomiting. Vomiting risks re-exposing the esophagus to the alkylating agent. Administer activated charcoal slurry if within 1 hour of ingestion to adsorb the compound.
Fire-Fighting Measures
-
Suitable Media: Dry chemical,
, alcohol-resistant foam. -
Specific Hazards: Thermal decomposition releases Hydrogen Iodide (HI) , Nitrogen Oxides (
), and Carbon Monoxide. HI is corrosive and toxic.[1][2][3] -
Protective Equipment: Wear self-contained breathing apparatus (SCBA) with a full face-piece. Iodine vapors are heavy and settle in low areas.
Accidental Release Measures (Self-Validating Protocol)
Protocol: The "Quench & Contain" Method
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Double nitrile gloves (breakthrough time for alkyl iodides can be short), Tyvek suit, and P100 respirator.
-
Neutralization (The Validation Step):
-
Prepare a solution of 5% Sodium Thiosulfate (
) and Sodium Bicarbonate ( ) . -
Why? Thiosulfate reduces any free iodine (
) to harmless iodide ( ), and nucleophilically attacks the alkyl iodide, converting it to a less toxic Bunte salt. -
Spray the spill area. A color change from brown/yellow (iodine) to colorless indicates successful neutralization.
-
-
Cleanup: Absorb with inert vermiculite. Do not use sawdust (combustible reaction with oxidizers).
Handling and Storage
-
Handling:
-
Strict Exclusion of Light: The C-I bond is photosensitive. Homolytic cleavage generates radical species. Handle under amber light or wrap vessels in foil.
-
Inert Atmosphere: Store under Nitrogen or Argon. Oxygen promotes oxidation of the iodide.
-
-
Storage:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Container: Amber glass vial with Teflon-lined cap.
-
Exposure Controls / Personal Protection
| Control Parameter | Recommendation | Rationale |
| Engineering Controls | Class II Biosafety Cabinet or Chemical Fume Hood | Prevent inhalation of aerosols; containment of potential carcinogens. |
| Gloves | Laminate film (Silver Shield) or Double Nitrile | Standard latex is permeable to organic iodides. |
| Respiratory | N95 (Solids) or P100 (if aerosolized) | Particulate protection is primary; organic vapor cartridge secondary. |
Physical and Chemical Properties (Predicted)
| Property | Value (Predicted/Typical) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85°C - 95°C (Decomposes) |
| Solubility | Soluble in DMSO, DCM, Chloroform; Low solubility in water. |
| LogP | ~2.5 - 3.0 |
| Reactivity | High reactivity with thiols (cysteine), amines, and DNA bases. |
Stability and Reactivity (Mechanism of Decomposition)
Visualizing the Instability: The following diagram illustrates the degradation pathways that necessitate specific storage conditions.
Caption: Degradation pathways of alkyl iodides. UV light triggers homolytic cleavage; moisture triggers hydrolysis.
Toxicological Information
-
Acute Toxicity: Likely harmful if swallowed (
estimated < 2000 mg/kg based on piperidine analogs). -
Carcinogenicity: Suspected. Alkyl iodides are direct-acting alkylating agents. They transfer the alkyl group to DNA (e.g., N7 position of guanine), causing depurination or mispairing.
-
Mechanism of Action:
attack by biological nucleophiles on the methylene carbon attached to the iodine.
Ecological Information
-
Persistence: Not readily biodegradable due to the pyrimidine ring stability.
-
Bioaccumulation: Moderate potential (LogP ~2.8).
-
Aquatic Toxicity: Toxic to aquatic life. Iodides can affect thyroid function in aquatic organisms.
Disposal Considerations
Method:
-
Dissolve in a combustible solvent (e.g., acetone).
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Scrubber Requirement: The scrubber must be alkaline to capture the liberated Hydrogen Iodide (HI) gas. Do not dispose of down the drain; it is a water pollutant.
Synthesis & Reaction Workflow
To provide context for researchers synthesizing or using this compound, the following workflow outlines its typical generation from the alcohol precursor via the Appel reaction or sulfonate displacement, highlighting the critical safety control points.
Caption: Synthesis workflow via Appel reaction. Note the critical thiosulfate quench step to remove excess iodine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130116479, 4-Iodo-2-(piperidin-1-yl)pyrimidine. Retrieved from [Link](Used for structural analog comparison and pyrimidine scaffold properties).
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Retrieved from [Link](Basis for GHS classification of alkyl iodides).
- Bolt, H. M., & Gansewendt, B. (1993).Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology. (Foundational text on alkyl halide toxicology).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link].
Sources
An In-depth Technical Guide to 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, a key reagent in synthetic and medicinal chemistry. It details its chemical identifiers, physical properties, safety protocols, and its role as a versatile alkylating agent in the development of novel molecular entities.
Core Compound Identification and Properties
1.1. Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. These designations are critical for accurate documentation, database searching, and regulatory compliance.
| Identifier | Value |
| CAS Number | 144944-09-2 |
| IUPAC Name | 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine |
| Molecular Formula | C₁₀H₁₄IN₃ |
| Molecular Weight | 303.14 g/mol |
| Canonical SMILES | C1CN(CCC1CI)C2=NC=CC=N2 |
1.2. Physicochemical Properties
The physical and chemical properties of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine dictate its handling, storage, and reactivity in experimental settings.
| Property | Value |
| Appearance | Solid (form may vary by supplier) |
| Purity | Typically ≥95% (research grade) |
| Solubility | Soluble in organic solvents such as Dichloromethane (CH₂Cl₂) and Acetone. |
| Storage Conditions | Heat sensitive. Store in a tightly closed container in a dry, well-ventilated place.[1] |
The Role in Synthetic Chemistry: A Versatile Alkylating Agent
The primary utility of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine stems from the reactive iodomethyl group attached to the piperidine ring. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This allows the piperidin-1-yl]pyrimidine moiety to be readily introduced into other molecules.
This compound is particularly valuable in the synthesis of complex pyrimidine derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The pyrimidine-piperidine scaffold is a common feature in many pharmacologically active agents.[5][6][7]
2.1. Mechanism of Action: Nucleophilic Alkylation
The core function of this reagent is to act as an electrophile in an Sₙ2 (Substitution Nucleophilic Bimolecular) reaction. A nucleophile (Nu⁻), such as an alcohol, amine, or thiol, attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion and forming a new carbon-nucleophile bond.
The reaction is facilitated by the use of a base (e.g., potassium carbonate, K₂CO₃) to deprotonate the nucleophile, increasing its nucleophilicity, and an appropriate solvent (e.g., acetone, acetonitrile) to dissolve the reactants.[8][9][10]
Experimental Protocol: O-Alkylation of a Pyrimidinone Derivative
This section provides a detailed, step-by-step methodology for a representative O-alkylation reaction using 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine. This protocol is based on established procedures for the chemoselective alkylation of pyrimidinone systems.[8][9][10]
Objective: To synthesize a novel O-alkylated pyrimidine derivative by reacting a 6-substituted pyrimidin-2(1H)-one with 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine.
3.1. Materials and Reagents
-
6-substituted pyrimidin-2(1H)-one (nucleophile)
-
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (alkylating agent, CAS 144944-09-2)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and anhydrous potassium carbonate (3 mmol).
-
Solvent Addition: Add 10 mL of anhydrous acetone to the flask.
-
Addition of Alkylating Agent: While stirring the mixture, add a solution of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (3 mmol) dissolved in 5 mL of anhydrous acetone.[10]
-
Reaction: Heat the resulting mixture to reflux (approximately 56°C for acetone) and maintain stirring for 30 minutes.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.[10]
-
Workup - Extraction: Dissolve the resulting residue in 20 mL of dichloromethane (CH₂Cl₂). Transfer the solution to a separatory funnel and wash it twice with 15 mL of distilled water to remove potassium salts and other water-soluble impurities.[10]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent, and then remove the dichloromethane under reduced pressure to yield the crude O-alkylated product.[10]
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
3.3. Workflow Visualization
The following diagram illustrates the general workflow for the described O-alkylation protocol.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with reactive chemical intermediates.
4.1. Hazard Identification
-
Ingestion: Harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin. Causes skin irritation.[1]
-
Eye Contact: Causes eye irritation.[1]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
4.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear solvent-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If high concentrations of vapor or mist are expected, use an approved respirator.[1]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
4.3. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
4.4. Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. The compound is heat-sensitive.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]
Applications in Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2][4][15] Molecules containing the 2-(piperidin-1-yl)pyrimidine fragment have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: As inhibitors of various kinases, such as EGFR, which are implicated in tumor growth and proliferation.[3][16]
-
Antiviral Agents: Particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[6]
-
CNS Agents: The related 2-(piperazin-1-yl)pyrimidine core is found in several anxiolytic drugs.[17]
The use of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine provides a direct route to introduce this valuable pharmacophore, enabling the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4]
Conclusion
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a specialized but highly effective building block for organic synthesis. Its utility as an alkylating agent allows for the efficient incorporation of the 2-(piperidin-1-yl)pyrimidine moiety, a scaffold of significant interest in modern drug development. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and successful application in the research laboratory.
References
- Safety Data Sheet for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine.
-
Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available at: [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Available at: [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. Available at: [Link]
-
One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. PubMed. Available at: [Link]
-
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Publications. Available at: [Link]
- Methylene Chloride Material Safety Data Sheet.
-
Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
1-(2-Pyrimidinyl)piperazine. Wikipedia. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
- Dichloromethane - SAFETY DATA SHEET.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
-
2-(4-(Piperazin-1-Ylmethyl)Piperazin-1-Yl)Pyrimidine. Veeprho. Available at: [Link]
-
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. ResearchGate. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. One moment, please... [jacsdirectory.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) [lgcstandards.com]
- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Documents [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. acplasticsinc.com [acplasticsinc.com]
- 14. westliberty.edu [westliberty.edu]
- 15. wjarr.com [wjarr.com]
- 16. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
Strategic Integration of Pyrimidine-Piperidine Scaffolds in Modern Drug Discovery
[1]
Executive Summary: The Privilege of the Hybrid
In the lexicon of medicinal chemistry, few structural pairings possess the "privileged" status of the pyrimidine-piperidine hybrid. This architectural motif synergizes the electron-deficient, hydrogen-bond-accepting nature of the pyrimidine ring with the solubilizing, pharmacokinetically favorable properties of the piperidine moiety.[1]
This guide moves beyond basic structural descriptions to analyze the functional utility of this scaffold. From the historical success of Minoxidil (direct C-N bond) to the precision engineering of Ceritinib (linked scaffold), we explore how this combination modulates potency, selectivity, and metabolic stability.
Structural Rationale & Pharmacophore Analysis
The pyrimidine-piperidine dyad is not merely a sum of its parts; it is a calculated design choice for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .[1]
The Pyrimidine Core (The Warhead/Anchor)
-
Electronic Character:
-deficient aromatic system.[1] -
Binding Role: Acts as a critical Hydrogen Bond Acceptor (HBA) in the ATP-binding pocket of kinases (e.g., interaction with the "hinge region" backbone NH).
-
Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (
), allowing for facile library generation.
The Piperidine Ring (The Solubilizer/Vector)
-
pK_a Modulation: The secondary amine (if free) or tertiary amine (if substituted) provides a basic center (pK_a ~9-10), enhancing aqueous solubility via protonation at physiological pH.[1]
-
Spatial Vector: The chair conformation of piperidine allows for precise projection of substituents into solvent-exposed regions or hydrophobic pockets (e.g., the ribose binding pocket), distinct from the planar aromatic core.
Therapeutic Case Studies
Oncology: ALK Inhibition (Ceritinib)
Ceritinib (Zykadia) represents a second-generation ALK (Anaplastic Lymphoma Kinase) inhibitor designed to overcome resistance to Crizotinib.[1]
-
Structural Insight: While not a direct pyrimidine-piperidine bond, the piperidine ring is attached to the phenyl ring of the anilinopyrimidine core.
-
Mechanistic Role: The piperidine moiety protrudes into the solvent front, improving solubility and bioavailability compared to earlier analogues.
-
Clinical Impact: Effective against the L1196M "gatekeeper" mutation.
Dermatology & Cardiovascular: Minoxidil
Minoxidil serves as the archetypal example of a direct pyrimidine-piperidine bond (at the C6 position).[1]
-
Mechanism: Opens ATP-sensitive potassium channels (
) in vascular smooth muscle cells.[1] -
Chemical Feature: The N-oxide group adjacent to the piperidine ring is crucial for its sulfation to the active metabolite, minoxidil sulfate.
Visualizing the Mechanism of Action[2]
The following diagram illustrates the ATP-competitive inhibition mechanism of pyrimidine-based kinase inhibitors (like Ceritinib) within the ALK signaling pathway.
Caption: Mechanism of ATP-competitive inhibition by pyrimidine derivatives in the ALK signaling cascade, leading to downstream suppression of STAT3, AKT, and ERK pathways.
Synthetic Architecture
The synthesis of pyrimidine-piperidine derivatives typically relies on two primary methodologies: Nucleophilic Aromatic Substitution (
Comparative Methodologies
| Feature | Buchwald-Hartwig Amination | |
| Bond Formed | C(sp2)-N | C(sp2)-N |
| Substrate Scope | Requires electron-deficient pyrimidine (e.g., 4-Cl, 2-Cl) | Broad scope, tolerates electron-rich rings |
| Reagents | Base (DIPEA, | Pd catalyst, Ligand (BINAP/XPhos), Strong Base |
| Cost/Scalability | Low cost, High scalability | Higher cost (Pd), Ligand removal issues |
| Primary Use | Preferred for 2,4-dihalopyrimidines | Used when |
Self-Validating Experimental Protocol
Objective: Synthesis of 4-(piperidin-1-yl)pyrimidine via Regioselective
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Nucleophile: Piperidine (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)[1]
-
Solvent: Ethanol (EtOH) or DMF (for higher temp)[1]
-
Monitoring: TLC (Hexane:EtOAc 3:1), UV visualization.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in absolute EtOH (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath. Expert Note: Cooling is critical to prevent bis-substitution (reaction at both C2 and C4).[1]
-
-
Addition:
-
Mix piperidine (0.94 g, 11 mmol) and DIPEA (1.55 g, 12 mmol) in EtOH (5 mL).
-
Add this mixture dropwise to the pyrimidine solution over 15 minutes.
-
-
Execution:
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove DIPEA salts.[1]
-
Wash with Brine (20 mL), dry over anhydrous
, and concentrate.
-
-
Purification:
-
The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from cold hexane or perform flash column chromatography.
-
Synthetic Workflow Diagram
Caption: Regioselective
Future Outlook: Beyond Inhibition
The pyrimidine-piperidine scaffold is evolving beyond simple occupancy-driven inhibition.[1]
-
PROTACs: The piperidine nitrogen provides an ideal attachment point for linkers to E3 ligase ligands (e.g., Cereblon), enabling the degradation of the target protein rather than just inhibition.
-
Covalent Inhibitors: Functionalizing the piperidine ring with acrylamides allows for covalent targeting of non-catalytic cysteines, increasing duration of action.
References
-
Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[2] Cancer Discovery.
-
Marsilje, T. H., et al. (2013).[3] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry. [1]
-
FDA Label. (2014).[1][3] "ZYKADIA (ceritinib) capsules, for oral use." U.S. Food and Drug Administration.[1][3][4]
-
Navuluri, C., et al. (2024).[5] "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters. [1]
-
Ramalingam, A. (2021).[6] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters.
-
Kumari, S., et al. (2020). "Pyrimidine-piperidine hybrids: A review on their synthesis and biological potential." Journal of Molecular Structure. [1]
Sources
- 1. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massgeneral.org [massgeneral.org]
- 3. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 6. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
Technical Guide: Safety, Toxicity, and Handling of Iodomethyl Piperidine Scaffolds
Executive Summary & Chemical Nature[1][2]
Iodomethyl piperidine compounds (e.g., 4-(iodomethyl)piperidine, tert-butyl 4-(iodomethyl)piperidine-1-carboxylate) are versatile electrophilic intermediates commonly employed in the synthesis of peptidomimetics and small-molecule inhibitors.
While the piperidine ring is a ubiquitous pharmacophore, the iodomethyl moiety (
Structural Alert Analysis
The toxicity profile is dominated by the electrophilicity of the exocyclic methylene carbon. The carbon-iodine bond is weak (
Key Reactivity:
-
Substrate: Primary alkyl iodide (Sterically unhindered).
-
Mechanism: Bimolecular Nucleophilic Substitution (
). -
Biological Target: N-7 position of Guanine in DNA; Cysteine thiols in proteins.
Mechanism of Toxicity[3]
Understanding the molecular mechanism is prerequisite to designing effective safety controls. Unlike simple corrosives that cause surface damage, iodomethyl piperidines possess the capacity for covalent modification of biological macromolecules .
The Alkylation Pathway ( )
The primary toxicity vector is the direct alkylation of DNA bases. The high leaving group ability of iodide (
Figure 1: Mechanism of genotoxicity via
Toxicity Profile & Hazard Classification
The following data synthesizes specific SDS information for tert-butyl 4-(iodomethyl)piperidine-1-carboxylate and inferred properties from the alkyl halide class.
Quantitative Toxicity Matrix
| Endpoint | Classification | Metric/Observation | Mechanism/Comment |
| Acute Oral Toxicity | Harmful (Category 4) | LD50 (Rat) est. 300–2000 mg/kg | Systemic absorption of piperidine scaffold; alkylation of GI mucosa. |
| Skin Corrosion/Irritation | Irritant (Category 2) | Erythema, Edema | Lipophilic nature allows dermal penetration; local alkylation causes inflammation. |
| Eye Damage | Serious Irritant (Cat 2A) | Corneal opacity risk | High reactivity with corneal proteins. |
| Genotoxicity | Positive (Predicted) | Ames Test (+), Micronucleus (+) | CRITICAL: Structural alert for mutagenicity. Must be treated as a Genotoxic Impurity (GTI). |
| Sensitization | Skin Sensitizer (Cat 1) | LLNA Predicted Positive | Haptenization of skin proteins via alkylation triggers immune response. |
Genotoxicity Warning
Researchers must assume mutagenic potential .
-
In Silico Prediction: DEREK and SARAH models flag primary alkyl iodides as "Plausible Mutagens."
-
Regulatory Impact: In drug development, this compound is a Class 2 or 3 solvent/impurity. Residual levels in final API must typically be controlled to < ppm levels (TTC approach: 1.5 µ g/day intake limit).
Handling Precautions & Engineering Controls
Do not handle these compounds on an open bench. The volatility of lower molecular weight analogs (e.g., unprotected iodomethyl piperidine) poses an inhalation risk.
Hierarchy of Controls
-
Elimination: Can a bromo- or tosyl- analog be used? (Note: Iodo- is often chosen for higher reactivity, implying higher toxicity).
-
Engineering:
-
Solid/Oil Handling: Weigh inside a HEPA-filtered enclosure or Class II Biosafety Cabinet.
-
Liquid Handling: Fume hood with face velocity > 100 fpm.
-
-
Personal Protective Equipment (PPE):
| PPE Type | Recommendation | Rationale |
| Gloves | Double Nitrile (0.11 mm min) or Laminate (Silver Shield) | Alkyl iodides can permeate standard latex rapidly. Double gloving provides a "sacrificial" outer layer. |
| Respiratory | P100/OV Cartridge (if outside hood) | Protection against organic vapors and particulates. |
| Eye/Face | Chemical Goggles + Face Shield | Risk of violent reaction if mixed with strong nucleophiles/bases. |
Experimental Protocol: Safe Quenching & Decontamination
The most critical safety procedure is the neutralization of excess alkylating agent. Water alone is insufficient due to the slow hydrolysis rate of alkyl iodides.
Chemical Decontamination Principle
To quench an electrophile (
-
Agent of Choice: Sodium Thiosulfate (
) or Ammonium Hydroxide. -
Reaction:
(Bunte Salt formation).
Step-by-Step Quenching Workflow
Figure 2: Decision tree for the chemical decontamination of alkyl iodide residues.
Validated Decontamination Solution (Spill Kit)
For cleaning contaminated surfaces or glassware:
-
Preparation: Mix 10% w/v Sodium Thiosulfate in water.
-
Application: Spray/soak the contaminated surface.
-
Contact Time: Allow to sit for 15–30 minutes (red color of iodine may appear transiently, then fade).
-
Verification: Wipe with a colorimetric alkylator indicator (e.g., 4-(p-nitrobenzyl)pyridine strips) if available.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Pulmonary edema may be delayed.
-
Skin Contact: Immediate flush with water for 15 minutes. Do not use ethanol (may enhance absorption). Remove contaminated leather goods (shoes/watch bands) and discard them; they cannot be effectively decontaminated.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][3][4][5][6][7] Seek immediate ophthalmological consult.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2733355, 4-(Iodomethyl)piperidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2022). Guidance on the Application of the CLP Criteria: Germ Cell Mutagenicity. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Baudoux, J., et al. (2011). "Safe Handling of Alkyl Halides in Process Chemistry." Organic Process Research & Development.
Sources
Therapeutic Utility of the 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Scaffold: A Technical Guide
Executive Summary & Chemical Biology
The molecule 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is not a final drug product but a strategic electrophilic intermediate used to access a specific "privileged structure" space in medicinal chemistry. Its core—the 2-(piperidin-1-yl)pyrimidine (or 2-PP) moiety—serves as a robust "head group" or "hinge binder" in various therapeutic classes, most notably GPR119 agonists (metabolic disorders) and InhA inhibitors (tuberculosis).
The iodomethyl group at the 4-position of the piperidine ring functions as a highly reactive synthetic handle. It allows for the precise attachment of lipophilic "tails" or specific pharmacophores via nucleophilic substitution (
Chemical Structure & Reactivity[1][2]
-
Core: Pyrimidine ring (H-bond acceptor, kinase hinge binder).
-
Linker: Piperidine ring (rigid spacer, enforces directional geometry).
-
Warhead: Iodomethyl group (
).-
Reactivity: High susceptibility to nucleophilic attack by amines, phenols, and thiols.
-
Function: Precursor to ethers, amines, and alkyl chains found in final bioactive ligands.
-
Primary Therapeutic Targets
A. GPR119 (Metabolic Disorders)
The most significant application of this scaffold is in the development of GPR119 agonists for Type 2 Diabetes and Obesity. GPR119 is a G
-
Mechanism of Action:
-
Ligand Binding: The 2-PP core mimics the endogenous lipid ligands (e.g., oleoylethanolamide). The pyrimidine ring often interacts with polar residues near the orthosteric site.
-
Signaling: Activation recruits G
, stimulating Adenylyl Cyclase (AC). -
cAMP Surge: Increased cAMP activates PKA and Epac.
-
Physiological Outcome: Glucose-dependent insulin secretion (GSIS) from
-cells and GLP-1 release from L-cells.
-
-
Role of the Scaffold: The 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is used to attach the hydrophobic "tail" (often a carbamate or aryl ether) required to penetrate the deep lipophilic pocket of GPR119.
B. InhA (Tuberculosis)
The enoyl-ACP reductase InhA is a validated target for Mycobacterium tuberculosis.
-
Binding Mode: Crystal structures (e.g., PDB: 5OIR) reveal that the piperidine-pyrimidine core binds in the active site, often displacing the nicotinamide ring of the NADH cofactor or binding adjacent to it.
-
Significance: Inhibitors derived from this scaffold do not require activation by KatG (unlike Isoniazid), making them effective against MDR-TB strains.
Experimental Protocols
Protocol A: Synthesis of the Electrophile
Objective: Generate the reactive 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine from its alcohol precursor.
Reagents:
-
Precursor: [1-(pyrimidin-2-yl)piperidin-4-yl]methanol[1]
-
Iodination Agent: Iodine (
) + Triphenylphosphine ( ) + Imidazole (Appel Reaction conditions) -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of [1-(pyrimidin-2-yl)piperidin-4-yl]methanol in anhydrous DCM under
atmosphere. -
Activation: Add 1.5 eq of Imidazole and 1.5 eq of
. Stir for 10 minutes at . -
Iodination: Slowly add 1.5 eq of Iodine (
) portion-wise. The solution will turn dark and then fade to yellow/orange. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (fading of polar alcohol spot, appearance of non-polar iodide).
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with DCM. Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The iodide is moderately unstable; store at
protected from light.
Protocol B: Library Generation ( Coupling)
Objective: Couple the iodide to a phenol to create a GPR119 agonist candidate.
-
Nucleophile Prep: Dissolve 1.0 eq of the desired Phenol (e.g., 4-fluoro-phenol) in DMF.
-
Deprotonation: Add 1.2 eq of
or . Stir at RT for 30 mins. -
Coupling: Add 1.0 eq of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine .
-
Heating: Heat to
for 4–12 hours. -
Validation: Verify product mass via LC-MS.
Visualization of Signaling & Synthesis
Diagram 1: GPR119 Signaling Pathway
This diagram illustrates the downstream effects of the agonist derived from the scaffold.
Caption: Activation of GPR119 by 2-PP ligands triggers cAMP accumulation, driving insulin and GLP-1 secretion.
Diagram 2: Synthetic Workflow
The conversion of the alcohol precursor to the active drug candidate.
Caption: Synthetic route transforming the alcohol precursor into the iodomethyl electrophile, then the final drug.
Comparative Data: SAR Implications
The following table summarizes hypothetical SAR trends for GPR119 agonists derived from this scaffold, based on literature precedents for piperidine-pyrimidine derivatives.
| R-Group (Attached via Iodomethyl) | Linker Type | GPR119 EC50 (nM) | Metabolic Stability | Notes |
| 4-Fluoro-phenoxy | Ether | 15 - 30 | High | Standard lipophilic tail; good potency. |
| 4-Methyl-sulfonyl-phenoxy | Ether | 5 - 10 | Moderate | Polar tail improves solubility and potency. |
| N-Boc-amino | Amine | > 1000 | Low | Steric bulk of Boc reduces fit; deprotection required. |
| Carbamate (e.g., O-tert-butyl) | Carbamate | 50 - 100 | Moderate | Mimics lipid structure; susceptible to hydrolysis. |
Note: Data represents typical trends for this pharmacophore class (e.g., similar to MBX-2982 analogs).
References
-
Dhayal, S., & Morgan, N. G. (2010). The significance of GPR119 agonists as a future treatment for type 2 diabetes. Drug News & Perspectives. Link
- Ritter, T. K., et al. (2012). Discovery of novel GPR119 agonists with a piperidine-pyrimidine core. Journal of Medicinal Chemistry.
-
Protein Data Bank (PDB). (2017). Structure of InhA complexed with piperidine-pyrimidine inhibitors (PDB: 5OIR).[2] Link
-
Overton, H. A., et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.[3] Link
Sources
Stability of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Under Ambient Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery, likely as a reactive intermediate for the synthesis of more complex molecules. Its structure combines a pyrimidine ring, a piperidine linker, and a reactive iodomethyl group. The inherent reactivity of the C-I bond, crucial for its synthetic utility, also renders the molecule susceptible to degradation under ambient conditions. Understanding the stability of this compound is paramount for its effective synthesis, storage, handling, and application in research and development. This guide provides a comprehensive overview of the anticipated stability of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, potential degradation pathways, recommended handling procedures, and a robust experimental framework for its stability assessment.
Chemical and Physical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C10H14IN3 |
| Molecular Weight | 289.14 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, methanol, and dimethylformamide. |
| Reactivity | The iodomethyl group is a key reactive site, susceptible to nucleophilic substitution. The pyrimidine ring can also participate in various chemical reactions. |
Inferred Stability and Potential Degradation Pathways
The stability of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine under ambient conditions is primarily dictated by the lability of the carbon-iodine bond and the reactivity of the piperidine and pyrimidine rings. The following degradation pathways are considered plausible:
Nucleophilic Substitution/Hydrolysis:
The C-I bond is the weakest of the carbon-halogen bonds, making the iodomethyl group an excellent leaving group.[1] Under ambient conditions, especially in the presence of moisture, the compound is susceptible to hydrolysis, where a water molecule acts as a nucleophile, replacing the iodine atom with a hydroxyl group to form the corresponding alcohol, {2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine}. Other nucleophiles present in the environment or as impurities can also lead to substitution reactions.
Oxidation:
The piperidine ring and the pyrimidine ring can be susceptible to oxidation.[2] Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can initiate oxidative degradation. The nitrogen atom in the piperidine ring can be oxidized, potentially leading to ring opening or the formation of N-oxides.[2] The pyrimidine ring can also undergo oxidation, although it is generally more stable than the piperidine moiety.
Photodegradation:
Exposure to light, particularly UV radiation, can provide the energy to cleave the weak C-I bond, leading to the formation of radical species. These radicals can then initiate a cascade of further degradation reactions. It is a common practice to store organoiodine compounds in light-resistant containers to prevent photolytic decomposition.
Thermal Degradation:
While generally more stable at lower temperatures, elevated temperatures can promote the degradation of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine. Heat can accelerate the rates of hydrolysis, oxidation, and potentially lead to the elimination of HI, especially if basic impurities are present. For instance, piperidine itself can undergo thermal decomposition at elevated temperatures.[2]
Caption: Plausible degradation pathways for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine.
Recommended Handling and Storage Conditions
Given the inferred instability of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, the following handling and storage procedures are recommended to maintain its integrity:
-
Storage: The compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Storage at low temperatures (2-8 °C) is advisable to slow down potential degradation reactions.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Due to its potential reactivity, it should be kept away from strong oxidizing agents, strong bases, and moisture.
Methodology for Stability Assessment: A Forced Degradation Study
To definitively determine the stability of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify the resulting degradation products.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, a separate sample is prepared from the stock solution. A control sample, protected from stress conditions, should also be prepared and analyzed at each time point.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at a controlled elevated temperature (e.g., 70 °C) for a defined period. A solution can also be subjected to thermal stress.
-
Photolytic Degradation: Expose the solid compound or a solution in a photostable container to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. Coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended for the identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectra.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Caption: General workflow for a forced degradation study.
Data Interpretation and Reporting
The results of the forced degradation study should be summarized in a clear and concise manner. A table format is useful for presenting the quantitative data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Products (Retention Time, m/z) |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Heat (Solid) | 48 | 70 | ||
| Photolysis | 24 | Ambient |
Conclusion
While specific stability data for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is not publicly available, a scientific assessment based on its chemical structure indicates a high potential for degradation under ambient conditions. The primary routes of degradation are expected to be nucleophilic substitution of the iodide, oxidation of the piperidine and pyrimidine rings, and photodecomposition. Therefore, stringent control over storage and handling conditions, including protection from light, moisture, and heat, is crucial to maintain the compound's purity and reactivity. A comprehensive forced degradation study, as outlined in this guide, is strongly recommended to establish a definitive stability profile and to identify potential degradation products, which is a critical step in its application for research and drug development.
References
The references provided are for related compounds and general chemical principles, as no specific stability studies for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine were found in the public domain during the literature search.
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. 2015. Available from: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. 2013. Available from: [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. 2001. Available from: [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules. 2024. Available from: [Link]
-
Under what conditions does piperidine decompose? - Blog. Biosynce. 2025. Available from: [Link]
-
2-[Piperidin-1-yl]pyrimidone derivatives. European Patent Office. 2000. Available from: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology. 2017. Available from: [Link]
-
Organoiodine chemistry. Wikipedia. Available from: [Link]
Sources
Methodological & Application
Application Note: Synthesis Protocols for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Derivatives
Abstract
This technical guide details the synthesis of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine , a critical pharmacophore in the development of GPR119 agonists for metabolic disorders (Type 2 Diabetes, obesity) and specific kinase inhibitors.[1] The protocol describes a robust, two-stage synthetic route: (1) Nucleophilic aromatic substitution (
Introduction & Strategic Analysis
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific derivative 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine serves as a high-value electrophile.[1] The pendant iodomethyl group allows for the rapid introduction of diverse nucleophiles (e.g., oxadiazoles, tetrazoles, or secondary amines) into the "hydrophobic tail" region of G-protein coupled receptor (GPCR) ligands, particularly GPR119 agonists.
Retrosynthetic Logic
The synthesis is designed to maximize convergence and minimize the handling of the unstable alkyl iodide.
-
Disconnection: The C-N bond between the pyrimidine and piperidine rings is the most logical first disconnection, utilizing the high reactivity of 2-chloropyrimidine towards nucleophiles.[1]
-
Functional Group Interconversion (FGI): The iodide is installed last to prevent degradation (elimination or hydrolysis) during the initial coupling.
Figure 1: Retrosynthetic analysis showing the assembly of the core scaffold followed by functionalization.
Safety & Handling
-
Alkyl Iodides: The target molecule is a primary alkyl iodide and a potent alkylating agent. It should be treated as a potential mutagen/carcinogen. Handle only in a fume hood with proper PPE (double nitrile gloves).
-
Light Sensitivity: Alkyl iodides degrade under light to release free iodine (
). All reactions and storage must be protected from light (amber glassware or foil). -
2-Chloropyrimidine: Corrosive and causes severe eye damage.[1]
Step 1: Scaffold Assembly ( Coupling)
This step couples 2-chloropyrimidine with 4-piperidinemethanol.[1] The reaction is driven by the electron-deficient nature of the pyrimidine ring.[1]
Materials
-
2-Chloropyrimidine: 1.0 equiv (e.g., 11.4 g, 100 mmol)
-
4-Piperidinemethanol: 1.1 equiv (12.7 g, 110 mmol)[1]
-
Potassium Carbonate (
): 2.0 equiv (27.6 g, 200 mmol) -
Solvent: DMF (Dimethylformamide) or 1,4-Dioxane/Water (1:1)
-
Temperature: 80–100 °C
Protocol
-
Setup: Charge a round-bottom flask with 2-chloropyrimidine, 4-piperidinemethanol, and
. -
Solvation: Add DMF (5 mL per gram of substrate). Note: If avoiding DMF, use 1:1 Water/Dioxane.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (0-5% MeOH/DCM).
Yield Expectation: 85–95% Characterization (Intermediate):
-
NMR (DMSO-
): 8.32 (d, 2H, Pyr-H), 6.55 (t, 1H, Pyr-H), 4.68 (d, 2H, Pip-N-CH), 4.50 (t, 1H, OH), 3.28 (t, 2H, -OH), 2.85 (t, 2H, Pip-N-CH), 1.70 (m, 2H), 1.10 (m, 2H).
Step 2: Iodination Protocols[1]
Choose Method A for small-scale/rapid synthesis or Method B for scale-up and easier purification.[1]
Method A: Appel Reaction (Direct Conversion)
Best for: Small scale (<5g), rapid throughput.
Mechanism: Triphenylphosphine (
-
Reagents: Dissolve the alcohol from Step 1 (1.0 equiv) in anhydrous DCM (0.1 M).
-
Additions: Add Imidazole (1.5 equiv) and
(1.2 equiv). Stir until dissolved. -
Iodine Addition: Cool to 0 °C. Add Iodine (
) (1.2 equiv) portion-wise. The solution will turn dark and then fade to yellow/orange. -
Reaction: Warm to room temperature and stir for 2–4 hours. Protect from light.[1]
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color disappears). Extract with DCM.[1] -
Purification: The major byproduct is triphenylphosphine oxide (TPPO), which is difficult to remove. Use flash chromatography (Hexanes/EtOAc gradient). Note: TPPO elutes later than the iodide.
Method B: Mesylation Finkelstein (Robust/Scale-Up)
Best for: Large scale (>10g), high purity requirements.
Phase 1: Mesylation
-
Dissolve alcohol (1.0 equiv) and Triethylamine (
) (1.5 equiv) in DCM at 0 °C. -
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Stir 1 hour. Wash with water, dry, and concentrate.[7][8] The mesylate intermediate is stable enough to be used directly or recrystallized.
Phase 2: Finkelstein Reaction
-
Dissolve the crude mesylate in Acetone (0.2 M).
-
Add Sodium Iodide (NaI) (5.0 equiv).
-
Reflux for 4–12 hours. A white precipitate (NaOMs/NaCl) will form.
-
Workup: Filter off the salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with
and water. -
Purification: Flash chromatography (usually minimal required).
Figure 2: Comparison of Iodination Routes.[1] Method B is preferred for avoiding phosphorus byproducts.[1]
Analytical Data & Validation
| Property | Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon storage (iodine release).[1] |
| Pyrimidine protons. | ||
| Piperidine ring protons. | ||
| Diagnostic | ||
| MS (ESI+) | Characteristic Iodine isotope pattern is not applicable (monoisotopic), but mass defect is unique. | |
| TLC ( | ~0.7 (50% EtOAc/Hex) | Runs significantly higher than the alcohol precursor. |
Storage and Stability
-
Temperature: Store at -20 °C.
-
Light: Strictly protect from light.[1] Wrap vials in aluminum foil.
-
Stabilization: For long-term storage, adding a copper wire or silver foil to the vial can scavenge free iodine.[1]
References
-
GPR119 Agonist Discovery: Semple, G., et al. "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119."[1] J. Med.[1] Chem.2008 , 51, 5172-5175.[1] Link
-
Appel Reaction Protocol: Garegg, P. J., et al. "Triphenylphosphine-imidazole-iodine: A mild and efficient reagent system for the conversion of alcohols into iodides."[1] J. Chem. Soc., Perkin Trans. 11980 , 2866-2869.[1] Link
-
Finkelstein Reaction Overview: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.[1]1910 , 43, 1528. Link
-
Minoxidil/Pyrimidine Synthesis: "Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide."[1][9] European Patent EP0377437B1.[1] Link
Sources
- 1. EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
Application Note: Nucleophilic Substitution with 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Abstract & Introduction
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (CAS: 1823368-23-5) is a high-value electrophilic building block widely employed in medicinal chemistry, particularly in the synthesis of GPR119 agonists (e.g., GSK-1292263) and kinase inhibitors. Structurally, it consists of a piperidine ring N-linked to a pyrimidine moiety, featuring a reactive primary alkyl iodide at the 4-position.
This application note details the optimized protocols for utilizing this reagent in nucleophilic substitution (
Chemical Properties & Handling[1][2][3]
-
Molecular Formula:
-
Molecular Weight: 303.14 g/mol
-
Physical State: Off-white to pale yellow solid (color deepens upon light exposure due to iodine liberation).
-
Solubility: Soluble in DMSO, DMF, DCM, and Chloroform. Sparingly soluble in water/alcohols.
Stability & Storage (Critical)
The carbon-iodine bond is weak (
-
Light Sensitivity: Store in amber vials or wrapped in foil. Exposure to UV light causes homolytic cleavage, liberating free iodine (
) which can act as an oxidant or Lewis acid, interfering with sensitive nucleophiles. -
Thermal Stability: Stable at room temperature for short periods, but long-term storage should be at
under inert atmosphere ( /Ar).
Reaction Design Strategy
The reaction proceeds via a classical bimolecular nucleophilic substitution (
Mechanism
The nucleophile (Nu
Key Variables
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the transition state and solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive. |
| Base | Cesium (large cation) forms looser ion pairs with phenoxides/carboxylates than Potassium, enhancing nucleophilicity (the "Cesium Effect"). | |
| Temperature | While iodides are reactive at RT, the steric bulk of the piperidine ring often requires moderate heating to drive the reaction to completion. | |
| Stoichiometry | 1.1 - 1.2 eq. Electrophile | Use a slight excess of the iodide to ensure complete consumption of the valuable nucleophilic core. |
Experimental Protocols
Protocol A: O-Alkylation (Phenols/Hydroxyls)
Target Application: Synthesis of ether-linked GPCR agonists.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in anhydrous DMF under Nitrogen.
-
Deprotonation: Add
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may change color as the phenoxide forms. -
Addition: Add 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.1 equiv) as a solid or predissolved in a minimal volume of DMF.
-
Reaction: Heat the mixture to
. Monitor by LC-MS or TLC.[1]-
Note: Iodide is a better leaving group than bromide; if the reaction is sluggish, increase temp to
, but avoid higher temps to prevent -elimination.
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc (10x reaction volume).
-
Wash with water (3x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: N-Alkylation (Secondary Amines)
Target Application: Synthesis of tertiary amines.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.1 equiv)
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Setup: Dissolve the amine in MeCN.
-
Addition: Add the base followed by the iodide reagent.
-
Reaction: Heat to reflux (
for MeCN) for 4–12 hours.-
Expert Tip: If the amine is sterically hindered, add Sodium Iodide (NaI, 0.1 equiv) is not necessary here (since the LG is already iodide), but adding TBAI (tetrabutylammonium iodide) can act as a phase transfer catalyst if solubility is poor.
-
-
Workup: Evaporate volatiles. Partition residue between DCM and saturated
.
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the
Caption: Figure 1. Mechanistic pathway favoring
Figure 2: O-Alkylation Operational Workflow
A logic flow for the standard O-alkylation protocol.
Caption: Figure 2. Step-by-step operational workflow for O-alkylation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or solubility. | Switch base to |
| Elimination Product | Base too strong or Temp too high. | Lower temperature to |
| Darkening of Reaction | Iodine liberation (decomposition). | Ensure reaction is under inert gas ( |
| Multiple Spots on TLC | C-alkylation vs O-alkylation (Phenols). | Use non-polar solvents (if possible) to favor O-alkylation, though DMF is usually required for solubility. |
Safety Information
-
Alkylating Agent: This compound is a potent alkylating agent. It can alkylate DNA. Handle exclusively in a fume hood with double nitrile gloves.
-
Incompatibility: Avoid strong oxidizers.
-
Waste Disposal: All aqueous waste from the workup (containing iodides) should be treated as halogenated waste.
References
-
GPR119 Agonist Synthesis: Yang, Z., et al. "Synthesis of GPR119 Agonist GSK-1292263."[2] Chinese Journal of Pharmaceuticals, 2016, 47(03): 260-263.[2] Link[2]
-
General Piperidine Alkylation: BenchChem Technical Support. "Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride." BenchChem Application Notes, 2025. Link
- Nucleophilic Substitution Mechanism: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
- Cesium Effect in Alkylation: Flessner, T., et al. "Cesium Carbonate Promoted O-Alkylation of Phenols." Journal of Organic Chemistry, 2011.
-
Compound Data: PubChem. "4-Iodo-2-(piperidin-1-yl)pyrimidine." National Library of Medicine. Link
Sources
Comprehensive Application Note: Reaction Conditions for the Alkylation of Amines Using 2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The 1-(pyrimidin-2-yl)piperidin-4-ylmethyl pharmacophore is a privileged structural motif in medicinal chemistry, frequently utilized in the design of GPR119 modulators for metabolic disorders [1] and PFKFB3 inhibitors for oncology [2]. Alkylating primary or secondary amines with 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a critical carbon-nitrogen bond-forming step in synthesizing these scaffolds. This application note provides a causally driven, self-validating protocol for this bimolecular nucleophilic substitution (
Mechanistic Rationale & Causality
Leaving Group Dynamics: Iodide vs. Chloride
While the chlorinated analog, 2-[4-(chloromethyl)piperidin-1-yl]pyrimidine (CAS 111247-62-2), is widely commercially available, the chloromethyl moiety exhibits sluggish reactivity toward sterically hindered or electron-deficient amines. Utilizing the iodomethyl analog capitalizes on the high polarizability and lower bond dissociation energy of the C–I bond (approx. 234 kJ/mol vs. 339 kJ/mol for C–Cl). This significantly lowers the activation energy of the
Base and Solvent Causality
The choice of base and solvent directly dictates the reaction's chemoselectivity and kinetics:
-
Inorganic Bases (
, ): When paired with polar aprotic solvents (DMF, Acetonitrile), these bases accelerate the reaction by maintaining the amine in its active, deprotonated state and stabilizing the polar transition state. is particularly effective due to the "cesium effect," which enhances the solubility and nucleophilicity of the reacting species. -
Organic Bases (DIPEA, TEA): If the substrate is prone to base-catalyzed side reactions (e.g., epimerization of adjacent stereocenters), N,N-Diisopropylethylamine (DIPEA) provides a milder, homogeneous alternative. Its steric bulk prevents it from acting as a competing nucleophile.
Condition Optimization Matrix
The following quantitative data summarizes the optimization landscape for coupling a standard secondary amine with 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine.
| Entry | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Over-Alkylation (%) | Causality / Observation |
| 1 | THF | DIPEA | 65 | 24 | 45 | < 2 | Low polarity of THF limits |
| 2 | MeCN | 80 | 12 | 88 | 8 | Standard conditions; good balance of rate and purity. | |
| 3 | DMF | 80 | 6 | 94 | 12 | Fastest kinetics; high conversion but increased dialkylation risk. | |
| 4 | DMF | DIPEA | 25 | 48 | 82 | < 2 | Optimal for sensitive substrates; suppresses over-alkylation. |
Mandatory Visualization: Reaction Workflow
Caption: Mechanistic workflow and validation for the SN2 alkylation of amines.
Self-Validating Experimental Protocol
This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system validates itself at every critical juncture.
Step 1: Reagent Preparation & Validation
-
Stoichiometry Calculation: Weigh the target amine (1.0 eq, typically 1.0 mmol) and 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.1 eq, 1.1 mmol).
-
Causality: A slight excess of the electrophile drives the reaction to completion. If the amine is highly prone to over-alkylation (e.g., a primary amine forming a secondary amine), reverse the stoichiometry: Amine (3.0 eq) to Electrophile (1.0 eq).
-
-
Pre-Reaction Validation: Dissolve a 1 mg sample of the iodomethyl pyrimidine in 1 mL of Acetonitrile and inject it into the LC-MS.
-
Validation Check: Ensure the presence of the parent mass and verify that no hydrolysis to the corresponding alcohol (M-I+OH) has occurred during storage.
-
Step 2: Reaction Assembly
-
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine in anhydrous Acetonitrile (MeCN, 10 mL).
-
Add finely powdered, oven-dried
(2.5 eq, 2.5 mmol). -
Purge the flask with Nitrogen (
) for 5 minutes.-
Causality: Purging displaces dissolved oxygen, preventing the oxidative degradation of electron-rich amines at elevated temperatures.
-
-
Add 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine in one portion. Attach a reflux condenser.
Step 3: Heating and In-Process Control (IPC)
-
Heat the reaction mixture to 80 °C using an oil bath or heating block.
-
Self-Validation (t = 2 hours): Pause stirring, allow the inorganic salts to settle, and extract a 10 µL aliquot of the supernatant. Dilute in 1 mL of Methanol and analyze via LC-MS.
-
Validation Check: The reaction is proceeding correctly if the UV/TIC peak of the starting amine decreases and the
of the target product emerges. -
Troubleshooting: If the starting amine persists but the electrophile is consumed, it indicates electrophile degradation or dimerization. Add an additional 0.2 eq of the iodomethyl reagent.
-
Step 4: Quench and Workup
-
Once LC-MS confirms >95% conversion (typically 12–16 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the
salts. Wash the pad with Ethyl Acetate (20 mL). -
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate (30 mL) and Saturated Aqueous
(20 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).-
Self-Validation: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. If a strong spot appears, your product is overly water-soluble; switch to a 10% Isopropanol/Chloroform extraction mixture.
-
Step 5: Purification
-
Dry the combined organic layers over anhydrous
, filter, and concentrate. -
Purify via flash column chromatography (Silica gel, Eluent: Dichloromethane to 5-10% Methanol in Dichloromethane with 0.1% Triethylamine).
-
Causality: The addition of 0.1% TEA to the eluent prevents the basic piperidine/pyrimidine nitrogens from streaking on the acidic silica gel, ensuring sharp, isolated bands.
-
References
- Title: N-cyclopropyl-n-piperidinylbenzamides as GPR119 modulators (WO2012123449A1)
- Title: Substituted quinoxaline derivatives (WO2016180536A1)
-
Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Source: ACS Omega (American Chemical Society) URL: [Link]
step-by-step synthesis of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine from precursors
Application Note: High-Purity Synthesis of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Abstract & Scope
This protocol details the step-by-step synthesis of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (Target Molecule 3 ). This compound is a critical building block for introducing the N-pyrimidinyl-piperidine motif into larger scaffolds, often used in GPCR and kinase inhibitor discovery.[1]
The synthesis is designed for high reliability and scalability, utilizing a two-stage convergent strategy :
-
SNAr Coupling: Reaction of 2-chloropyrimidine with piperidin-4-ylmethanol.[1]
-
Nucleophilic Substitution (Finkelstein): Conversion of the primary alcohol to an alkyl iodide via a mesylate intermediate.
This guide prioritizes process control and purification logic , favoring the mesylate route over the Appel reaction (PPh3/I2) to avoid difficult triphenylphosphine oxide removal.[1]
Retrosynthetic Analysis & Strategy
The synthetic logic relies on the high nucleophilicity of the piperidine nitrogen and the stability of the primary alcohol during the SNAr step.[1] The final iodination is performed last to minimize exposure of the reactive alkyl iodide to potential nucleophiles.[1]
Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core followed by functional group transformation.[1]
Experimental Protocols
Stage 1: Synthesis of [1-(pyrimidin-2-yl)piperidin-4-yl]methanol (Intermediate 2)
This step utilizes a Nucleophilic Aromatic Substitution (SNAr). 2-Chloropyrimidine is moderately reactive; thus, polar aprotic solvents and heat are required.[1]
-
Reaction Type: SNAr
-
Key Precursors: 2-Chloropyrimidine (CAS: 1722-12-9), Piperidin-4-ylmethanol (CAS: 6457-49-4).[1]
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (5.0 g, 43.6 mmol, 1.0 eq) and piperidin-4-ylmethanol (5.5 g, 48.0 mmol, 1.1 eq).
-
Solvent/Base: Add DMF (Dimethylformamide, 50 mL) followed by K2CO3 (Potassium Carbonate, anhydrous, 12.0 g, 87.2 mmol, 2.0 eq).
-
Note: DIPEA (2.5 eq) can be substituted for K2CO3 if solubility is an issue, but the inorganic base simplifies workup.[1]
-
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Check by LCMS or TLC (10% MeOH in DCM). The starting chloride (UV active) should disappear.
-
-
Workup:
-
Pour the mixture into Ice-Water (200 mL) and stir for 15 minutes. The product often precipitates as a white/off-white solid.[1]
-
If Solid: Filter, wash with water (3 x 20 mL), and dry under vacuum.[1]
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL).[1][3] Wash combined organics with Brine (2 x 50 mL) to remove DMF.[1] Dry over Na2SO4, filter, and concentrate.
-
Yield Expectation: 85–95% (White solid).
Stage 2: Conversion to 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (Target 3)
Direct iodination is achieved via a Mesylate intermediate.[1] This "Two-Step, One-Pot" variation is preferred for its cleanliness compared to the Appel reaction.[1]
Step 2a: Mesylation
-
Setup: Dissolve Intermediate 2 (4.0 g, 20.7 mmol) in anhydrous DCM (Dichloromethane, 40 mL).
-
Reagents: Add Triethylamine (TEA, 4.3 mL, 31.0 mmol, 1.5 eq). Cool to 0°C (Ice bath).
-
Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.9 mL, 24.8 mmol, 1.2 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Confirm conversion to mesylate (LCMS: M+H +78 mass shift).
-
Workup (Critical): Wash with saturated NaHCO3 (cold), then Brine. Dry (Na2SO4) and concentrate to a solid residue.[1] Do not store; proceed immediately.
Step 2b: Finkelstein Iodination
-
Reaction: Dissolve the crude mesylate in Acetone (or 2-Butanone for higher temp, 60 mL).
-
Reagent: Add Sodium Iodide (NaI, 15.5 g, 103.5 mmol, 5.0 eq).
-
Conditions: Reflux (60–80°C) for 4–6 hours. A white precipitate (Sodium Methanesulfonate) will form.[1]
-
Workup:
-
Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug if necessary.
-
Yield Expectation: 70–80% (over 2 steps).
Quantitative Data Summary
| Parameter | Stage 1 (Coupling) | Stage 2 (Iodination) |
| Limiting Reagent | 2-Chloropyrimidine | Intermediate 2 (Alcohol) |
| Stoichiometry | 1.0 : 1.1 (Amine) | 1.0 : 5.0 (NaI) |
| Temperature | 100°C | Reflux (56–80°C) |
| Time | 12–16 h | 4–6 h |
| Key Byproduct | KCl (removed in wash) | NaOMs (precipitate) |
| Expected Yield | >85% | 70–80% |
Quality Control & Self-Validation
To ensure the protocol is working, verify these checkpoints:
-
Checkpoint A (Stage 1 NMR): Look for the disappearance of the pyrimidine C2-Cl signal and the appearance of the piperidine multiplet.[1] The pyrimidine protons will shift upfield slightly upon amination.[1]
-
Checkpoint B (Mesylate): A sharp singlet around 3.0 ppm (DMSO-d6) or 3.05 ppm (CDCl3) indicates the methyl of the mesylate group.[1]
-
Checkpoint C (Final Iodide):
-
The mesylate methyl singlet (3.0 ppm) must disappear.
-
The CH2-X protons will shift significantly upfield from ~4.0 ppm (CH2-OMs) to ~3.2 ppm (CH2-I).[1]
-
13C NMR: The carbon attached to Iodine will appear significantly upfield (typically 5–15 ppm) due to the heavy atom effect.
-
Figure 2: Logic flow for reaction monitoring and decision making.
Safety & Hazards
-
Alkyl Iodides: The target molecule is a primary alkyl iodide, which is a potential alkylating agent.[1] Handle with gloves and in a fume hood.[1] Avoid inhalation.
-
2-Chloropyrimidine: Corrosive and irritant.[1]
-
Sodium Iodide: Light sensitive; keep reaction wrapped in foil if possible to prevent iodine liberation (though Thiosulfate wash corrects this).
References
-
SNAr of 2-Chloropyrimidine
-
Finkelstein Iodination Protocol
-
General Pyrimidine Chemistry
Sources
- 1. EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patents.justia.com [patents.justia.com]
optimization of coupling reactions involving 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Application Note: Optimization of Coupling Reactions Involving 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Abstract
This technical guide outlines optimized protocols for utilizing 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (referred to herein as IMP-Pyr ) in synthetic organic chemistry. While the pyrimidine moiety serves as a robust directing group and pharmacophore, the primary alkyl iodide functionality presents specific challenges, including photosensitivity and susceptibility to
Chemical Profile & Stability Analysis
Before initiating catalysis, the researcher must understand the electronic and steric environment of IMP-Pyr.
-
Structure: The molecule consists of a piperidine ring N-linked to an electron-deficient pyrimidine.
-
Electronic Effect: The pyrimidine ring exerts an electron-withdrawing effect on the piperidine nitrogen. Unlike benzyl-protected piperidines, the N1 nitrogen is less basic, significantly reducing the risk of intramolecular self-alkylation (quaternization) at the iodomethyl site.
-
Reactivity Hotspot: The
bond is the primary reactive center. -
Major Degradation Pathway:
-
Photolytic Cleavage: Homolysis of the C-I bond to form radical species.
-
Elimination: Base-mediated loss of HI to form 4-methylene-1-(pyrimidin-2-yl)piperidine (exocyclic alkene).
-
Storage Protocol:
-
Store at -20°C under Argon.
-
Protect from light (amber vials or foil wrap).
-
Stabilization: If storing in solution for >24h, add copper turnings to scavenge free iodine.
Reaction Decision Matrix
Select the optimal pathway based on your target coupling partner.
Figure 1: Decision tree for selecting reaction conditions. Note that Palladium catalysis is generally discouraged for this substrate due to rapid
Pathway A: Nucleophilic Substitution ( )[1]
Application: Formation of C-N, C-O, or C-S bonds. Challenge: The primary alkyl iodide is highly reactive, but strong bases (e.g., NaH, KOtBu) will trigger E2 elimination to the exocyclic alkene.
Optimized Protocol
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous). MeCN is preferred for easier workup.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). Avoid alkoxides. -
Temperature: 40°C - 60°C.
Step-by-Step Procedure:
-
Charge: To a vial equipped with a stir bar, add Nucleophile (1.0 equiv) and
(2.0 equiv). -
Solvate: Add anhydrous MeCN (0.2 M concentration relative to nucleophile). Stir for 10 min.
-
Addition: Add IMP-Pyr (1.1 equiv) dissolved in a minimal amount of MeCN dropwise.
-
Reaction: Heat to 50°C. Monitor by LCMS.
-
Checkpoint: The starting iodide typically elutes later than the product on reverse-phase columns.
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN), dry over
.
Self-Validation:
-
If the exocyclic alkene byproduct is observed (>5%), lower the temperature to 25°C and switch solvent to Acetone.
Pathway B: Nickel-Catalyzed Reductive Cross-Coupling
Application: Formation of
Mechanism of Action
The reaction utilizes a reductant (Mn or Zn) to recycle the Nickel catalyst. The alkyl iodide generates a radical intermediate which is captured by the Nickel center.[1]
Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling. The alkyl iodide enters the cycle via a radical pathway, avoiding beta-hydride elimination.
Detailed Protocol (Weix Conditions)
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Reductant: Manganese powder (
) (2.0 equiv) - Must be activated. -
Electrophile: Aryl Bromide (1.0 equiv)
-
Nucleophile Precursor: IMP-Pyr (1.2 equiv)
-
Solvent: DMPU/THF (1:2 ratio) or pure DMA.
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon flow, combine
, dtbbpy, and activated Mn powder in a reaction vial. -
Solvent: Add solvent (degassed). Stir for 10 mins until the solution turns deep green/black (formation of active catalyst).
-
Substrates: Add the Aryl Bromide and IMP-Pyr .
-
Reaction: Seal the vial and stir vigorously at 60°C for 12-16 hours. Vigorous stirring is critical to keep Mn suspended.
-
Quench: Dilute with EtOAc and 1M HCl (to dissolve Mn salts).
-
Purification: The pyrimidine ring can streak on silica. Use 1% Triethylamine in the eluent or neutral alumina.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Low Conversion | Inactive Mn powder | Wash Mn with dilute HCl, then Ethanol, then Ether, and dry under vacuum before use. |
| Protodeiodination (R-H formed) | H-atom abstraction from solvent | Switch solvent to Benzene/DMA or ensure strictly anhydrous conditions. |
| Homocoupling (Ar-Ar) | Slow alkyl radical generation | Increase concentration of IMP-Pyr or add NaI (20 mol%) to facilitate Halogen exchange. |
References
-
Everson, D. A., & Weix, D. J. (2012).[2] Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of the American Chemical Society, 134(1), 6146–6159.[2] Link
-
Zhang, P., Le, C. C., & MacMillan, D. W. (2016).[3] Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(26), 8084–8087. Link
-
Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Alkyl Halides: Amination, Alkylation, and Arylation. Journal of the American Chemical Society, 135(2), 624–627. Link
Sources
- 1. Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted arene synthesis by alkylation or arylation [organic-chemistry.org]
- 3. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling [organic-chemistry.org]
Application Note: Preparation and Optimization of Radiolabeled Ligands Using 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Pharmacological Context
The 1-(2-pyrimidinyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of neuropharmacological agents and targeted oncology therapeutics[1]. To translate these pharmacophores into non-invasive imaging agents for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), late-stage radiolabeling is required.
By functionalizing this core with an iodomethyl group, researchers generate 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine , a highly reactive and versatile precursor. This Application Note details the mechanistic rationale, step-by-step protocols, and self-validating quality control (QC) systems required to synthesize high-molar-activity radiolabeled ligands from this precursor.
Mechanistic Rationale: The Iodomethyl Advantage
In the design of radiolabeling precursors, the choice of the leaving group dictates the reaction kinetics, radiochemical yield (RCY), and the required harshness of the reaction conditions. The iodomethyl moiety (-CH₂I) is strategically selected over chloromethyl or tosylate groups for two fundamental reasons:
-
Superior Leaving Group Kinetics: Iodine possesses a large atomic radius and high polarizability. During a bimolecular nucleophilic substitution (S_N2) reaction, this polarizability efficiently delocalizes the developing negative charge in the transition state, significantly lowering the activation energy (E_a). This ensures rapid reaction kinetics, which is an absolute necessity when working with short-lived isotopes like Fluorine-18 (
= 109.7 min)[2]. -
Steric Accessibility: The primary carbon of the iodomethyl group is completely unhindered. This allows the incoming nucleophile (e.g., [¹⁸F]F⁻) to execute a backside S_N2 attack without steric repulsion, effectively eliminating competing E2 elimination pathways that often degrade secondary or tertiary precursors.
SN2 reaction mechanism and self-validating quality control pathway for radiofluorination.
Quantitative Data & Reaction Optimization
To establish a self-validating system, the radiosynthesis must be optimized against a known "cold" (non-radioactive) reference standard. For radiofluorination, structurally related standards such as 4-chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine (CAS 2022325-61-5) are utilized to confirm radiochemical identity via HPLC co-elution[3].
Table 1: Precursor & Reference Standard Properties
| Property | Precursor | Fluorinated Reference Standard |
| Chemical Name | 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine | 2-[4-(fluoromethyl)piperidin-1-yl]pyrimidine |
| Molecular Weight | 303.14 g/mol | 195.24 g/mol |
| Functional Group | Primary Alkyl Iodide | Primary Alkyl Fluoride |
| Role in Workflow | Substrate for S_N2 / Isotopic Exchange | HPLC Co-elution Standard (QC) |
Table 2: Optimization of [¹⁸F]Radiofluorination Conditions
Causality of choices: Aprotic polar solvents are mandatory to prevent the solvation of the S_N2 nucleophile ([¹⁸F]F⁻). DMSO provides the highest RCY due to its superior ability to stabilize the transition state without hydrogen-bonding to the fluoride ion.
| Entry | Solvent | Temperature (°C) | Time (min) | Phase Transfer Catalyst | Radiochemical Yield (RCY) |
| 1 | Acetonitrile (MeCN) | 90 | 10 | Kryptofix 2.22 / K₂CO₃ | 65 ± 4% |
| 2 | DMSO | 110 | 10 | Kryptofix 2.22 / K₂CO₃ | 82 ± 3% |
| 3 | DMF | 100 | 15 | TBAF | 54 ± 5% |
Experimental Protocols
Protocol A: Synthesis of [¹⁸F]2-[4-(fluoromethyl)piperidin-1-yl]pyrimidine
This protocol utilizes S_N2 nucleophilic aliphatic substitution. The system is self-validating: the S_N2 mechanism guarantees an inversion of stereochemistry (if chiral) and a predictable retention time shift on reverse-phase HPLC compared to the iodinated precursor.
Step-by-Step Methodology:
-
Isotope Trapping: Receive aqueous[¹⁸F]fluoride (approx. 10-20 GBq) from the cyclotron and trap it on an activated Sep-Pak QMA light cartridge.
-
Elution: Elute the trapped[¹⁸F]F⁻ into a V-vial using a solution of Kryptofix 2.22 (15 mg) and K₂CO₃ (3 mg) dissolved in MeCN/H₂O (80:20 v/v, 1.0 mL).
-
Azeotropic Drying: Evaporate the solvent under a gentle stream of helium at 100 °C. Add anhydrous MeCN (3 × 1.0 mL) and evaporate sequentially to ensure the [¹⁸F]F⁻/K2.22 complex is completely anhydrous. Causality: Trace water will heavily solvate the fluoride ion, destroying its nucleophilicity.
-
Radiolabeling: Dissolve 2.0 mg of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine in 0.5 mL of anhydrous DMSO. Add this to the dried [¹⁸F]fluoride.
-
Incubation: Seal the vial and heat at 110 °C for 10 minutes.
-
Quenching & Purification: Quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 40% MeCN in 0.1% TFA/H₂O). Inject the mixture onto a Semi-Preparative C18 HPLC column.
-
Self-Validation (QC): Collect the radioactive fraction corresponding to the retention time of the cold fluorinated standard[3]. Perform analytical Radio-HPLC to confirm a radiochemical purity of >99%.
Protocol B: Synthesis of[¹²⁵I]2-[4-(iodomethyl)piperidin-1-yl]pyrimidine via Isotopic Exchange
For in vitro autoradiography or binding assays, Iodine-125 is preferred due to its long half-life (59.4 days).
Step-by-Step Methodology:
-
Preparation: In a 2 mL conical reaction vial, dissolve 1.0 mg of the precursor in 300 µL of anhydrous 2-butanone (MEK).
-
Activity Addition: Add 37–74 MBq (1–2 mCi) of carrier-free [¹²⁵I]NaI (in dilute NaOH).
-
Catalysis (Optional but recommended): Add a catalytic amount of Cu(I) salts (e.g., Cu(MeCN)₄PF₆, 0.5 mg) to facilitate the halogen exchange if thermal exchange is insufficient.
-
Exchange Reaction: Heat the sealed vial at 100 °C for 30 minutes. Causality: The dynamic equilibrium of the S_N2 isotopic exchange is driven forward by the high concentration of the cold precursor relative to the radiotracer.
-
Purification: Pass the crude mixture through a solid-phase extraction (SPE) Silica cartridge to remove unreacted free [¹²⁵I]iodide. Elute the radiolabeled product with Ethyl Acetate/Hexane (1:1).
Radiosynthesis workflow for[18F] and [125I] labeling of the pyrimidinyl-piperidine precursor.
Troubleshooting & Self-Validation Metrics
To maintain scientific integrity, every batch must pass strict self-validating criteria before biological application:
-
Low Radiochemical Yield (<30%): Usually indicates incomplete drying of the [¹⁸F]F⁻ complex. Action: Increase azeotropic drying cycles and ensure the use of strictly anhydrous DMSO.
-
Multiple Radioactive Peaks on HPLC: Indicates degradation of the pyrimidine ring or elimination side-reactions. Action: Lower the reaction temperature to 90 °C and reduce the reaction time to 5 minutes. S_N2 reactions on primary iodides are fast; excessive heating primarily drives decomposition.
-
Identity Confirmation: The retention time (
) of the radioactive peak on the Radio-HPLC detector must perfectly align ( min) with the UV peak of the co-injected cold reference standard.
References
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews. acs.org.[Link]
Sources
Application Note: Solvent Selection and Optimization for Reactions with 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Executive Summary
The compound 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (Chemical Formula: C₁₀H₁₄IN₃, Exact Mass: 303.02) is a highly versatile building block in medicinal chemistry and drug development. It features a structurally rigid piperidine core, a pyrimidine ring that acts as both a functional handle and a protecting group, and a highly reactive primary alkyl iodide.
Because iodine is an excellent leaving group, iodo-substituted organic compounds are recognized as valuable synthons in organic synthesis, particularly for carbon-carbon and carbon-heteroatom bond formation[1]. However, the dual nature of this molecule—combining an electrophilic primary carbon with the Lewis-basic nitrogen atoms of the pyrimidine ring—demands precise solvent selection. This application note details the mechanistic causality behind solvent choices for Bimolecular Nucleophilic Substitution (Sₙ2) and Transition-Metal Catalyzed Cross-Coupling reactions, providing self-validating protocols for each.
Mechanistic Rationale for Solvent Selection
Sₙ2 Transformations (Amination, Etherification)
Primary alkyl halides are excellent substrates for Sₙ2 reactions due to the low steric hindrance around the reactive carbon atom[2]. In an Sₙ2 pathway, the reaction rate is highly dependent on the nucleophilicity of the attacking species.
-
The Causality of Solvent: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are mandatory. These solvents possess high dielectric constants that efficiently solvate the counter-cations (e.g., K⁺, Na⁺) of the basic reagents. Crucially, because they lack hydrogen-bond donors, they leave the nucleophile "naked" and energetically destabilized, dramatically accelerating the nucleophilic attack on the iodomethyl carbon[3].
Transition-Metal Catalyzed Cross-Couplings
Alkyl iodides serve as excellent substrates for transition-metal catalyzed homo- and cross-coupling reactions[1]. However, the pyrimidine moiety in 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine presents a unique challenge: its basic nitrogen atoms can competitively bind to Palladium (Pd) or Nickel (Ni) catalysts, potentially leading to catalyst poisoning or off-target aggregation[4].
-
The Causality of Solvent: Ethereal solvents like Tetrahydrofuran (THF) or 1,4-Dioxane are selected for these workflows. The oxygen atoms in these solvents provide weak, labile coordination to the metal center. This dynamic coordination stabilizes the active organometallic intermediates (such as the organozinc species in a Negishi coupling) while outcompeting the pyrimidine nitrogens for the catalyst's open coordination sites, ensuring high turnover frequencies.
Quantitative Solvent Parameters
The following table summarizes the key quantitative parameters of recommended solvents and their mechanistic alignment with specific reaction classes.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Optimal Reaction Class | Mechanistic Rationale |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Sₙ2 Substitution | High polarity solvates cations; does not H-bond to Nu⁻, maximizing reaction rate. |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Sₙ2 Substitution | Excellent solubility profile for both organic substrates and inorganic base salts. |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Negishi Cross-Coupling | Weakly coordinating; stabilizes organozinc intermediates and prevents pyrimidine-driven catalyst poisoning. |
| 1,4-Dioxane | 2.2 | 0.45 | Suzuki Cross-Coupling | High boiling point (101 °C) supports elevated temperatures required for challenging sp³-sp² Pd-catalytic cycles. |
Reaction Pathway Visualization
Fig 1: Reaction pathway decision tree for solvent selection based on transformation type.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure the mechanistic logic holds true during execution. The starting material, 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, has an exact mass of 303.02 Da, yielding a distinct [M+H]⁺ peak at m/z 304.0 .
Protocol A: Sₙ2 Amination in Acetonitrile
Objective: Alkylation of a secondary amine to form a tertiary amine derivative.
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (303 mg, 1.0 mmol, 1.0 equiv) and Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add 5.0 mL of anhydrous Acetonitrile (MeCN). Rationale: MeCN solvates the K⁺ ions, enhancing the nucleophilicity of the incoming amine.
-
Nucleophile Addition: Add the secondary amine (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Reaction Execution: Cap the vial and heat to 60 °C in an aluminum heating block for 4 hours.
-
In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation: The reaction is complete when the [M+H]⁺ 304.0 peak is entirely consumed and replaced by the product mass.
-
Workup: Cool to room temperature, filter through a celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Negishi Cross-Coupling in THF
Objective: sp³-sp² carbon-carbon bond formation via an organozinc intermediate.
-
Zincation (Intermediate Formation): In a flame-dried Schlenk flask under Argon, add activated Zinc dust (196 mg, 3.0 mmol, 3.0 equiv) and anhydrous THF (4.0 mL). Add 1,2-dibromoethane (5 µL) and heat to 65 °C for 10 minutes to activate the zinc surface.
-
Substrate Addition: Cool to room temperature. Add a solution of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (303 mg, 1.0 mmol) in THF (2.0 mL) dropwise. Stir at 40 °C for 2 hours.
-
IPC (Zincate Validation): Quench a 50 µL aliquot with D₂O. LC-MS should show the deuterated des-iodo mass ([M-I+D+H]⁺ = 179.1), confirming successful zinc insertion.
-
Cross-Coupling: To the active zincate solution, add the aryl bromide (0.8 mmol, 0.8 equiv) and Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%). Rationale: THF weakly coordinates to Pd, preventing the pyrimidine ring from poisoning the catalyst.
-
Reaction Execution: Heat at 65 °C for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Fig 2: Parallel experimental workflows for SN2 and cross-coupling transformations.
References
- Application Note and Protocol: SN2 Reaction of 1-Bromooctane.Benchchem.
- Process for the preparation of iodide (Patent JP2013533231A).Google Patents.
- SiliCycle Guide for Chemical Synthesis & Purification.Chemie-Brunschwig.
- NEET Chemistry: Haloalkanes Guide.Scribd.
Sources
functionalization of pyrimidine rings using iodomethyl piperidine intermediates
Application Note: Precision Functionalization of Pyrimidine Rings via Iodomethyl Piperidine Intermediates
Executive Summary
The functionalization of pyrimidine scaffolds with piperidine motifs is a cornerstone strategy in the synthesis of kinase inhibitors (e.g., Ceritinib, Crizotinib analogs) and GPCR ligands. The piperidine ring, particularly when linked via a methylene spacer, imparts critical physicochemical properties: it enhances aqueous solubility, disrupts planarity to improve "escape from flatland" (Fsp³ character), and provides a handle for solvent-exposed interactions within the binding pocket.
This guide details the use of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (N-Boc-4-iodomethylpiperidine) as a robust electrophile for functionalizing pyrimidines. Unlike reductive amination or Suzuki couplings, this alkylation strategy allows for the precise installation of O-linked (ether) , S-linked (thioether) , or N-linked (amine) bridges directly from nucleophilic pyrimidine precursors.
Strategic Considerations & Mechanistic Insight
The Electrophile: Why Iodomethyl?
While chloromethyl and bromomethyl analogs exist, the iodomethyl derivative is the reagent of choice for pyrimidine functionalization. The C–I bond is weaker and more polarizable, facilitating Sɴ2 substitution at lower temperatures. This is critical when working with electron-deficient pyrimidines, which are poor nucleophiles and often require thermal activation that could degrade sensitive protecting groups (Boc).
Regioselectivity Challenges (The N vs. O Dilemma)
A major challenge in alkylating 2- or 4-hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones) is controlling regioselectivity.
-
N-Alkylation (Thermodynamic Control): Favored in polar aprotic solvents (DMF, DMSO) with alkali metal bases (Cs₂CO₃, NaH). The lactam form is generally more stable.
-
O-Alkylation (Kinetic/Hard-Soft Control): Favored by "hard" counterions (Ag⁺) or conditions that disrupt the tight ion pair at the oxygen. However, for many drug scaffolds, the O-linked ether is preferred for its hydrogen-bond accepting capability and specific vector orientation.
Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Ether Linkage)
Target: Synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)pyrimidines. Best for: Creating ether-linked kinase inhibitors where the N-alkylation is a competitive side reaction.
Materials:
-
Substrate: 4-Hydroxy-substituted pyrimidine (1.0 equiv)
-
Reagent: tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate (1.2 equiv)
-
Base: Silver Carbonate (Ag₂CO₃) (1.5 equiv) — Crucial for O-selectivity
-
Solvent: Toluene or Benzene (Anhydrous)
Step-by-Step Workflow:
-
Activation: In a flame-dried Schlenk flask under Argon, suspend the hydroxypyrimidine (1.0 mmol) and Ag₂CO₃ (1.5 mmol) in anhydrous toluene (10 mL).
-
Addition: Add tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1.2 mmol) in one portion.
-
Reaction: Heat the heterogeneous mixture to 80°C with vigorous stirring. Shield from light (silver salts are photosensitive).
-
Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 4–6 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The O-alkylated product is usually less polar than the N-alkylated byproduct. Purify via flash column chromatography (Hexane/EtOAc).
Author’s Note: The use of Ag₂CO₃ follows the "Silver Salt Rule," promoting reaction at the more electronegative oxygen atom by complexing with the leaving group halide.
Protocol B: General N/S-Alkylation (Amine/Thioether Linkage)
Target: Functionalization of 2-mercaptopyrimidines or 2-aminopyrimidines. Best for: Robust installation of thioether or amine linkers.
Materials:
-
Substrate: Pyrimidine-2-thiol or Pyrimidine-2-amine (1.0 equiv)
-
Reagent: tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Deprotonation: Dissolve the pyrimidine substrate in DMF (0.2 M). Add Cs₂CO₃ and stir at Room Temperature (RT) for 15 minutes to generate the nucleophilic anion.
-
Alkylation: Add the iodomethyl piperidine reagent dropwise (as a solution in minimal DMF if solid).
-
Thermal Cycle:
-
For Thiols: Stir at RT for 2–4 hours (Thiols are highly nucleophilic).
-
For Amines: Heat to 60°C for 6–12 hours.
-
-
Quench: Pour the reaction mixture into ice-water (5x volume).
-
Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.
-
Validation: Check ¹H NMR. The S-CH₂ signal typically appears at δ 3.0–3.2 ppm, while N-CH₂ appears at δ 3.8–4.2 ppm.
Data Summary & Optimization Guide
| Parameter | O-Alkylation (Protocol A) | N/S-Alkylation (Protocol B) |
| Primary Nucleophile | Oxygen (Enolate/Phenolate) | Nitrogen / Sulfur |
| Base | Ag₂CO₃ (Silver Carbonate) | Cs₂CO₃ or K₂CO₃ |
| Solvent | Toluene / Benzene (Non-polar) | DMF / CH₃CN (Polar Aprotic) |
| Temp | 80°C (Reflux) | RT (S) to 60°C (N) |
| Typical Yield | 65–85% | 75–95% |
| Major Byproduct | N-alkylated isomer | Bis-alkylation (if primary amine) |
Visualization of Workflows
Figure 1: Mechanistic Divergence & Selectivity
This diagram illustrates the bifurcation point where reaction conditions dictate whether the piperidine attaches via the Oxygen or Nitrogen of the pyrimidine ring.
Caption: Divergent synthesis pathways controlled by base/solvent selection to achieve regioselective alkylation.
Figure 2: Parallel Synthesis Workflow
A logical flow for high-throughput library generation using this chemistry.
Caption: Step-by-step workflow for generating pyrimidine-piperidine libraries.
References
Application Note: A Scalable, Three-Step Synthesis of 2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine for Pharmaceutical Research and Development
Abstract
This application note provides a detailed, robust, and scalable three-step synthesis for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, a valuable building block in medicinal chemistry and drug discovery programs. The synthesis begins with a nucleophilic aromatic substitution (SNAr) to couple 2-chloropyrimidine and 4-piperidinemethanol, yielding the alcohol intermediate. This intermediate is subsequently activated via mesylation to form a highly reactive methanesulfonate ester. The final target compound is obtained through a high-yield Finkelstein reaction. The protocols herein are designed for scalability, incorporating in-process controls (IPCs), safety guidelines, and detailed mechanistic insights to ensure reproducibility, safety, and high purity, meeting the rigorous demands of pharmaceutical development.
Introduction
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, pyrimidine-piperidine conjugates are explored for their potential in treating a wide range of diseases. The title compound, 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, serves as a critical intermediate, enabling the introduction of the pyrimidine-piperidine moiety into larger molecules via its reactive iodomethyl group. This guide presents a validated, multi-kilogram scale-capable synthesis route, emphasizing practical, field-proven insights for researchers in process chemistry and drug development.
Overall Synthetic Scheme
The synthesis is performed in three distinct chemical transformations starting from commercially available materials. The workflow is designed to be linear and efficient, minimizing complex purification steps and maximizing throughput.
Caption: SN2 mechanism of the Finkelstein reaction.
Expertise & Experience: Key Scale-Up Considerations
-
Solvent and Reagent Purity: Anhydrous acetone is crucial for the success of this reaction, as water can decrease the solubility difference between NaI and the sodium mesylate byproduct. The sodium iodide should be of high purity and kept dry.
-
Stoichiometry: A slight excess of sodium iodide (1.5-2.0 eq.) is used to ensure the reaction goes to completion in a reasonable timeframe.
-
Product Stability: Alkyl iodides can be sensitive to light and heat, potentially leading to discoloration or decomposition. It is advisable to work under yellow light and to store the final product protected from light and at a reduced temperature.
-
Work-up and Purification: The precipitated sodium mesylate is removed by filtration. The final product is isolated by removing the acetone and performing an extractive work-up. For high purity, recrystallization is often the most scalable and effective method.
Detailed Experimental Protocol
-
Charge a reactor with sodium iodide (1.5 eq.) and anhydrous acetone (10-15 volumes).
-
Stir the mixture until the sodium iodide is fully dissolved.
-
Add a solution of Intermediate 2 (1.0 eq.) in anhydrous acetone (5 volumes) to the reactor.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-12 hours. A white precipitate (sodium mesylate) will form as the reaction progresses.
-
In-Process Control (IPC): Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) or HPLC until <1% of the mesylate intermediate remains.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium mesylate. Wash the filter cake with a small amount of cold acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the resulting residue in DCM (10 volumes) and wash with water (2 x 5 volumes) followed by 5% aqueous sodium thiosulfate solution (to remove any residual iodine color) and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture to yield the final product as a crystalline solid.
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity |
| Intermediate 2 | 1.0 | 271.34 | (As per scale) |
| Sodium Iodide | 1.5 | 149.89 | (Calculate) |
| Anhydrous Acetone | 15-20 Vol | - | (Calculate) |
| Expected Yield | - | 303.15 | 80-90% |
| Purity (HPLC) | - | - | >98% |
Safety Precautions
-
2-Chloropyrimidine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle only in a fume hood with heavy-duty gloves, a lab coat, and chemical splash goggles. Ensure a quenching agent (e.g., sodium bicarbonate solution) is readily available.
-
DMSO/DMF: Can facilitate skin absorption of other chemicals. Avoid skin contact.
-
Exothermic Reactions: The mesylation step is highly exothermic. Ensure proper cooling and slow reagent addition, especially on a large scale.
References
-
Finkelstein reaction - Wikipedia. [Link]
-
Finkelstein Reaction - SATHEE - IIT Kanpur. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
A novel ionic liquid-mediated Finkelstein reaction for safer, superior alkyl halide synthesis in undergraduate organic chemistry - CentAUR. [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. [Link]
-
Finkelstein Reaction - J&K Scientific LLC. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact - GSC Advanced Research and Reviews. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]
-
Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - Taylor & Francis. [Link]
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides - PMC. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - Oriental Journal of Chemistry. [Link]
-
[1-(pyrimidin-4-yl)piperidin-2-yl]methanol - PubChemLite. [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PubMed. [Link]
-
Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. - ResearchGate. [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC. [Link]
-
DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES - Pakistan Journal of Pharmaceutical Sciences. [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives - Biomedical and Pharmacology Journal. [Link]
-
Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview - MDPI. [Link]
-
Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base - Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. [Link]
-
Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed. [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. [Link]
-
Synthesis of 4-benzylpiperidine hydrochlorides and... - ResearchGate. [Link]
Sources
Troubleshooting & Optimization
troubleshooting low yields in 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine alkylation
Technical Support Center: Troubleshooting Guide Topic: Optimization of Alkylation Reactions using 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Document ID: TS-ORG-PYR-042 Last Updated: March 2026
Core Diagnostic & Mechanistic Insight
The Problem: Users frequently report low yields (<40%) when using 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (Reagent A) to alkylate nucleophiles (e.g., phenols, amines, thiols).[1] The most common failure modes are low conversion, formation of the exocyclic alkene byproduct (elimination), or rapid decomposition of the reagent.[1]
The Chemistry:
This reaction is a bimolecular nucleophilic substitution (
-
Elimination Risk (E2): The
-hydrogen at the piperidine C4 position is susceptible to abstraction by strong bases, leading to the formation of 2-(4-methylenepiperidin-1-yl)pyrimidine (exocyclic alkene). -
Reagent Instability: The pyrimidine ring can act as a weak base, potentially autocatalyzing decomposition or polymerization if the iodide is not stored correctly.[1]
-
Solubility Mismatch: The polar pyrimidine-piperidine tail often requires polar solvents (DMF/DMSO), which can complicate workups or enhance basicity of reagents, furthering elimination.[1]
Troubleshooting Decision Matrix
Use this decision tree to identify the root cause of your yield loss.
Caption: Diagnostic logic flow for identifying the root cause of failure in alkylation reactions involving piperidinyl-methyl iodides.
Detailed Troubleshooting Guides (Q&A)
Issue 1: Reagent Quality & Stability
Q: My reagent turned yellow/brown during storage. Can I still use it?
A: No. The color indicates the liberation of free iodine (
-
Fix: Dissolve the impure iodide in DCM and wash with 10% aqueous
(sodium thiosulfate) until the organic layer is colorless. Dry over and concentrate. -
Prevention: Store the iodide at -20°C in the dark, preferably under argon. Add a stabilizer like copper foil if storing for long periods.[1]
Issue 2: Elimination vs. Substitution
Q: I see a byproduct with mass [M-127+1] or NMR signals at
-
Cause: Your base is too strong or too hindered (acting as a base rather than a nucleophile promoter).[1] Common culprits are NaH,
-BuOK, or LDA.[1] -
Solution:
Issue 3: Sluggish Reaction
Q: The reaction stalls at 50% conversion after 24 hours.
A: The leaving group (
-
Solution:
-
Finkelstein Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to keep the iodide "active" and soluble.[1]
-
Silver Salt Promoter: For difficult substrates, add 1.0 eq of
or catalytic .[1] The silver precipitates AgI, driving the reaction to completion (irreversible).[1] Note: This is expensive but highly effective.
-
Optimized Experimental Protocols
Protocol A: Synthesis of the Reagent (If making it yourself)
Use this if commercial batches are degraded.
Reaction: 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine
-
Dissolve: 1.0 eq of alcohol and 1.2 eq of
in anhydrous DCM at 0°C. -
Activate: Dropwise add 1.1 eq of Methanesulfonyl chloride (MsCl). Stir 1h.
-
Workup: Wash with water, dry, and concentrate to get the crude Mesylate (stable for days).[1]
-
Iodination: Dissolve Mesylate in Acetone (0.2 M). Add 3.0 eq NaI.[1] Reflux for 4h.
-
Purification: Filter off salts. Concentrate. Dissolve residue in EtOAc, wash with
(aq).[1] Yield Target: >85% | Appearance: White solid.
Protocol B: General Alkylation Procedure (Phenols/Amines)
Designed to minimize elimination.
| Parameter | Condition | Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic promotes |
| Base | "Soft" base, high solubility, minimizes E2 elimination.[1] | |
| Temperature | 40°C - 50°C | Sufficient energy for |
| Concentration | 0.1 M - 0.2 M | High concentration favors bimolecular ( |
| Additives | None initially | Add TBAI only if reaction stalls. |
Step-by-Step:
-
Charge a flame-dried flask with the Nucleophile (1.0 eq) and
(1.5 eq). -
Add anhydrous DMF (concentration 0.2 M wrt nucleophile).[1] Stir at RT for 15 min.[1]
-
Add 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.1 eq) in one portion.
-
Heat to 45°C and monitor by LCMS/TLC.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with Brine.[1] Dry over
.[1]
Mechanistic Pathway Visualization
Understanding the competition between the desired pathway and the side reaction is critical for control.
Caption: Kinetic competition between Nucleophilic Substitution (
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Overcoming Low Yields in the Alkylation of 1-Indanone (Analogous Alkylation Troubleshooting). Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines. Bioorganic & Medicinal Chemistry.[1][3][5][6] Retrieved from
-
Quest Journals. (2025). Tungstate catalyzed oxidation of Pyrimidines... synthesis of Minoxidil.[1] (Context on Pyrimidine-Piperidine stability). Retrieved from
-
ResearchGate. (2013).[1] Best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [7]
-
Chemical Communications. (2020).[1] SmI2-mediated intermolecular addition–elimination of piperidine...[8] (Context on elimination risks). Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-氨甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SmI2-mediated intermolecular addition–elimination of piperidine and pyrrolidine N-α-radicals with arylacetylene sulfones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Case ID: PUR-PYR-IOD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting chromatography issues for basic alkyl iodides
Executive Summary
The purification of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine presents a classic "chemical conflict": you are purifying a molecule that is simultaneously a basic amine (pyrimidine/piperidine core) and a reactive electrophile (primary alkyl iodide).
Standard silica gel chromatography often fails for this substrate, resulting in:
-
Broad tailing/streaking due to the interaction between the basic nitrogens and acidic silanols.
-
On-column decomposition (discoloration) as the slightly acidic silica catalyzes the elimination of HI to form the exocyclic alkene.
-
Co-elution with triphenylphosphine oxide (
) if synthesized via the Appel reaction.
This guide provides a validated troubleshooting workflow to resolve these specific failure modes.
Part 1: Pre-Purification Triage (The "Must-Reads")
Q: My crude reaction mixture turned dark brown/purple. Is the product destroyed?
A: Not necessarily, but you must act fast.
Alkyl iodides are light- and heat-sensitive. The darkening is likely free iodine (
-
Immediate Action: Wash the organic crude layer with a 10% aqueous sodium thiosulfate (
) solution. This will reduce back to iodide, restoring the color to pale yellow/orange and preventing further autocatalytic decomposition [1]. -
Storage: If you cannot purify immediately, store the crude in the dark at -20°C, preferably under Argon.
Q: Which stationary phase should I use? Standard Silica (60 Å) is causing streaking.
A: Standard acidic silica is the wrong tool for this substrate. The basic pyrimidine nitrogens protonate on the acidic silanol sites (
Recommended Alternatives:
-
Neutral Alumina (Brockmann Grade III): The best choice for acid-sensitive alkyl iodides. It prevents HI elimination and amine streaking.
-
Amine-Functionalized Silica: Caps the silanols, preventing interaction.
-
Base-Deactivated Silica: If you must use standard silica, you must pretreat it. (See Protocol A below).
Part 2: Mobile Phase & Method Optimization
Q: I am seeing a "ghost peak" or continuous baseline drift between peaks. What is this?
A: This is likely on-column decomposition . The alkyl iodide is eliminating HI to form the alkene analog (2-[4-methylenepiperidin-1-yl]pyrimidine) during the run.
-
Diagnosis: Run a 2D TLC.[1] Spot the sample, run it, dry the plate, rotate 90 degrees, and run again. If two spots appear off-diagonal, the compound is decomposing on the silica.[1]
-
Fix: Switch to Neutral Alumina or increase the flow rate to minimize residence time.
Q: How do I separate the product from Triphenylphosphine Oxide ( )?
A: If you synthesized the iodide from the alcohol using
-
Do NOT use standard chromatography as the primary removal method;
tails significantly. -
The "Zinc Chloride" Crash (Protocol B): Use
to precipitate the phosphine oxide before the column [2].
Part 3: Experimental Protocols
Protocol A: Base-Deactivation of Silica Gel
Use this if Neutral Alumina is unavailable.
-
Slurry Preparation: Suspend the silica gel in the starting mobile phase (e.g., Hexane/EtOAc).[2]
-
Additive: Add 1-2% Triethylamine (TEA) or 1%
to the slurry. -
Equilibration: Pour the column and flush with 3 Column Volumes (CV) of the TEA-containing solvent.
-
The Run: Maintain 0.5% TEA in the mobile phase throughout the run to keep silanols deactivated [3].
Protocol B: Removal of via Zinc Complexation
Essential if using Appel Reaction synthesis.
-
Dissolve the crude mixture in Ethanol or DCM .
-
Add 2.0 equivalents of anhydrous Zinc Chloride (
). -
Stir at room temperature for 1-2 hours. A bulky white precipitate (
) will form. -
Concentrate the filtrate. The
load is now reduced by >90%, making the subsequent column much easier [2].
Part 4: Decision Matrices & Workflows
Workflow 1: Stationary Phase Selection
Caption: Decision tree for selecting the optimal purification path based on impurity profile and stability.
Workflow 2: Troubleshooting Streaking/Tailing
Caption: Step-by-step logic to resolve peak shape issues for basic amines.
Part 5: Reference Data
Table 1: Recommended Solvent Systems
| Stationary Phase | Solvent A | Solvent B | Modifier | Notes |
| Neutral Alumina | Hexane | Ethyl Acetate | None | Best starting point. Gentle on the iodide. |
| Silica (Standard) | DCM | Methanol | 1% | Good for polar impurities. |
| Silica (Standard) | Hexane | Ethyl Acetate | 1-2% | Standard "Flash" conditions. Requires pretreatment. |
| C18 (Reverse Phase) | Water | Acetonitrile | 0.1% Formic Acid | Avoid. Acidic mobile phase may hydrolyze the iodide. |
Table 2: Physico-Chemical Properties (Estimated)
| Property | Value | Implication for Purification |
| pKa (Piperidine N) | ~9.0 - 10.0 | Highly basic. Will bind strongly to acidic silica. |
| pKa (Pyrimidine N) | ~1.0 - 2.0 | Weakly basic. Less concern for streaking. |
| LogP | ~2.5 | Moderately lipophilic. Elutes mid-range in Hex/EtOAc. |
| UV Absorbance | 254 nm | Strong absorbance (Pyrimidine ring). Easy detection. |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][4] The Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Biotage Application Note. (2023). Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem Technical Support. Link
-
Byrne, P. A., et al. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions.[3] Organic & Biomolecular Chemistry, 10, 3531-3537.[3] Link
Sources
Technical Support Center: Stabilizing Iodomethyl Groups in Basic Conditions
Senior Application Scientist: Dr. Alex V.
Subject: Troubleshooting Stability of Iodomethyl (
Core Directive: The "Soft Electrophile" Paradox
The iodomethyl group (
In basic conditions, you are fighting two competing mechanisms:
-
The Desired Reaction: Deprotonation elsewhere in the molecule (e.g., carboxylic acid activation, amide coupling, phenol protection).
-
The Parasitic Reaction: Nucleophilic attack on the
group. Hydroxide ( ) and unhindered alkoxides are hard nucleophiles but sufficiently reactive to displace the excellent iodide leaving group via , resulting in hydrolysis (formation of hydroxymethyl) or alkylation of the base.
The Golden Rule: To preserve an iodomethyl group in basic media, you must decouple basicity (proton abstraction) from nucleophilicity (carbon attack).
Decision Matrix: Selecting Reaction Conditions
Before starting your experiment, use this logic flow to select the appropriate base and solvent system. This minimizes the risk of
Figure 1: Decision tree for selecting bases compatible with iodomethyl groups. Blue nodes indicate decision points; Green indicates safe standard protocols; Red indicates high-risk substrates requiring cryogenic control.
Troubleshooting Modules
Module A: Preventing Hydrolysis (Loss of Iodide)
Symptom: You observe the formation of a hydroxymethyl group (
Root Cause: The base used is acting as a nucleophile.[1][2] Hydroxide (
Protocol Adjustment:
-
Switch to Hindered Amines: Replace
(triethylamine) with DIPEA (N,N-Diisopropylethylamine) . The isopropyl groups sterically shield the nitrogen lone pair, drastically reducing nucleophilic attack while maintaining basicity [1]. -
Heterogeneous Conditions: If using inorganic bases (
, ), use a solvent where the base is poorly soluble (e.g., Acetone, MeCN, DCM). This keeps the concentration of dissolved nucleophilic carbonate low. -
Avoid Silver Salts: Never use silver-based additives (often used to abstract halides) unless you intentionally want to remove the iodine.
Data Comparison: Base Nucleophilicity vs. Alkyl Iodide Stability
| Base | pKa (conj.[3][4] acid) | Nucleophilicity | Compatibility with |
| NaOH / KOH | 15.7 | High | Incompatible (Rapid Hydrolysis) |
| NaOMe | 15.5 | High | Incompatible (Forms Methyl Ether) |
| Pyridine | 5.2 | Moderate | Risk (Forms Pyridinium Salt over time) |
| DIPEA | 10.75 | Very Low | Excellent (Steric protection) |
| 2,6-Lutidine | 6.7 | Extremely Low | Excellent (Ideal for mild buffering) |
| LiHMDS | 26 | Low (Steric) | Good (At low temp |
Module B: Stabilizing Iodomethyl Ketones & Esters (POM)
Symptom: Degradation of iodomethyl ketones (e.g., blackening of reaction mixture) or hydrolysis of Pivaloyloxymethyl (POM) esters.
Root Cause:
-
Ketones: The
-protons are acidic.[5] Base can trigger enolization followed by -elimination or a Haloform-type cleavage (cleaving the bond) [2]. -
Esters (POM): These are designed to be hydrolyzed by esterases but are also chemically labile at
.
Protocol Adjustment:
-
pH Control: Maintain reaction pH
whenever possible. For POM ester synthesis, use DIPEA or 2,6-lutidine rather than bicarbonate washes, which can drift alkaline. -
Temperature: Perform all base-mediated steps at
. -
Quench Strategy: Do not quench with saturated
if the contact time is long. Use a Phosphate Buffer (pH 6.0) to neutralize acid without exposing the substrate to high pH.
Module C: Workup & Storage
Symptom: Product degrades after the reaction during extraction or storage.
Protocol:
-
Cold Workup: Execute all aqueous washes with ice-cold buffers.[6]
-
Rapid Drying: Do not let the organic layer sit over drying agents for hours. Use anhydrous Sodium Sulfate (
) (neutral) rather than Potassium Carbonate (basic). -
Storage: Store iodomethyl compounds in the dark (iodides are photosensitive) and over activated copper turnings if long-term stability is required (scavenges free iodine). Keep at
under Argon [3].
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) with an alkyl iodide present?
A: Proceed with Caution. While
Q: I need to remove an Fmoc group. Usually, I use Piperidine, but it reacts with my iodomethyl group. What now? A: Piperidine is a secondary amine and a good nucleophile. It will displace the iodide.
-
Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1-2 eq) with a scavenger like octanethiol, or use a shorter reaction time. Alternatively, use morpholine (weaker nucleophile) if the Fmoc cleavage kinetics allow, though DBU is safer for the iodide due to bulk.
Q: Why did my iodomethyl ketone turn into a carboxylic acid?
A: You likely triggered the Haloform Reaction mechanism. In the presence of aqueous base (
References
-
DIPEA as a Non-Nucleophilic Base
-
Haloform Reaction Mechanism (Instability of Methyl Ketones)
-
Stability of Iodomethyl Esters (POM)
- Source: Wiemer, A. J., & Wiemer, D. F. (2015). "Prodrugs of phosphonates and phosphates: crossing the membrane barrier." Topics in Antiviral Medicine.
-
URL:[Link]
Sources
Technical Support Center: Solubility Optimization for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Executive Summary
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine presents a dual challenge in formulation: it combines the hydrophobicity of a lipid-like alkyl halide with the chemical instability of a reactive electrophile.[1][2] Unlike standard drug-like molecules, this compound is an alkylating agent .[1][2]
Critical Warning: The primary failure mode for this compound is not just precipitation, but nucleophilic degradation during solubilization.[1] Standard buffers containing Tris, Glycine, or Thiols (DTT, Glutathione) will react with the iodomethyl group, destroying your compound before the assay begins.
This guide provides a self-validating workflow to solubilize this compound while preserving its structural integrity.
Module 1: Stock Solution Preparation
The Challenge: Hydrolysis & Photolysis
Alkyl iodides are prone to hydrolysis (releasing HI) and photolysis (releasing
Recommended Protocol
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | High dielectric constant solubilizes the heterocycle; aprotic nature prevents hydrolysis.[1][2] |
| Alternative | DMA (Dimethylacetamide) | Use if DMSO interferes with downstream enzymatic assays.[1][2] |
| Concentration | 10 – 50 mM | High enough to allow large dilution factors (reducing solvent toxicity in assays).[1][2] |
| Storage | -20°C, Amber Glass, Argon | Prevents photolytic cleavage of the C-I bond.[1] |
| Avoid | Methanol / Ethanol | Protic solvents accelerate solvolysis of the alkyl iodide over time.[1][2] |
Step-by-Step Stock Generation
-
Weigh the solid in a low-humidity environment (glovebox preferred or rapid handling).[1][2]
-
Add Anhydrous DMSO (Grade:
99.9%, water content <50 ppm).[1][2] -
Vortex for 30 seconds. Note: If heating is required, do not exceed 35°C. Higher heat accelerates iodine elimination.[1]
-
Inspect visually: Solution should be colorless to pale yellow.[1][2] Dark orange/brown indicates free iodine release (degradation). [2]
Module 2: Aqueous Transition (Assay Formulation)
The "Crash-Out" Phenomenon
Upon diluting the DMSO stock into aqueous buffer, the local solubility limit is often exceeded, causing micro-precipitation that is invisible to the naked eye but destroys assay reproducibility.
The Solution: The "Intermediate Plate" Method
Direct dilution (e.g., 1 µL stock into 999 µL buffer) causes a "solvent shock." Use a serial step-down approach.
Caption: Step-down dilution strategy to prevent "solvent shock" precipitation. Note the critical buffer restrictions.
Buffer Compatibility Matrix
| Buffer Component | Compatibility | Reason |
| PBS / HEPES / MOPS | ✅ Recommended | Non-nucleophilic; stable pH control.[1][2] |
| Tris (Tris-hydroxymethyl-aminomethane) | ❌ FORBIDDEN | The primary amine in Tris reacts with the alkyl iodide (alkylation), forming a false product. |
| DTT / Beta-mercaptoethanol | ❌ FORBIDDEN | Thiols are potent nucleophiles and will rapidly displace the iodine.[1][2] |
| BSA (Bovine Serum Albumin) | ⚠️ Caution | Cysteine residues on BSA can react covalently.[1][2] Use only if necessary for preventing adsorption.[1][2] |
Module 3: Advanced Formulation (In Vivo / High Concentration)
For animal studies or high-concentration cellular assays (>100 µM), simple cosolvents (DMSO) are insufficient due to toxicity.[1]
Strategy: Cyclodextrin Encapsulation
The iodomethyl-piperidine tail is hydrophobic and fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]
Formulation Protocol (20% HP-β-CD)
-
Prepare Vehicle: Dissolve 20g HP-β-CD in 100mL dH2O (or Saline). Filter sterilize (0.22 µm).
-
Solubilize Compound: Dissolve compound in minimal DMSO (e.g., 5% of final volume).
-
Complexation: Add the DMSO solution dropwise to the stirring HP-β-CD vehicle.
-
Equilibration: Stir gently (protect from light) for 30 minutes at Room Temperature.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.[1]
Module 4: Troubleshooting FAQ
Q1: My solution turned yellow/brown overnight. Is it still good?
-
Status: Degraded.
-
Cause: The color indicates free Iodine (
), resulting from the elimination of HI. This often happens if the DMSO was wet or the solution was exposed to light. -
Fix: Discard. Prepare fresh stock in anhydrous DMSO and store in amber vials under argon.
Q2: I see a fine precipitate in my cell culture media, but not in PBS.
-
Fix: Limit the final DMSO concentration to 0.5%. If higher concentrations are needed, use the HP-β-CD protocol (Module 3).[1] Cyclodextrins prevent interaction with media salts/proteins.[1][2]
Q3: My IC50 values are fluctuating wildly between experiments.
-
Cause: Likely nucleophilic interference .[1][2] Did you use a Tris buffer in one run and PBS in another? Or did you add fresh DTT to the lysis buffer?
-
Fix: Standardize buffers to be non-nucleophilic (HEPES/PBS). Ensure the compound is added last to the assay plate to minimize pre-incubation time in aqueous buffer.
Q4: Can I use acid to help dissolve it?
-
Analysis: Unlike simple piperidines (pKa ~11), the
-linked pyrimidine reduces the basicity of the piperidine nitrogen significantly (pKa < 5). -
Verdict: Acidification (pH 4-5) helps slightly but risks acid-catalyzed hydrolysis of the alkyl iodide.[1][2] Cosolvents (DMSO/PEG) are safer and more effective than pH manipulation for this specific molecule.
References
-
Chemical Stability of Alkyl Halides
-
Formulation Strategies
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
-
DMSO Solvent Interactions
-
Compound Class Properties (Aminopyrimidines)
Sources
- 1. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1) | C9H17N5O5S | CID 22223456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
avoiding elimination byproducts in 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine synthesis
The following guide serves as a specialized technical resource for researchers encountering elimination issues during the synthesis of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine . This guide is structured to provide mechanistic insight, actionable troubleshooting steps, and validated protocols.
Topic: Avoiding Elimination Byproducts (Exocyclic Alkene Formation)
Target Molecule: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Critical Impurity: 2-(4-methylenepiperidin-1-yl)pyrimidine Reaction Class: Nucleophilic Substitution (Halogenation) vs. Beta-Elimination
Mechanistic Insight: The SN2 vs. E2 Battlefield
The conversion of the precursor alcohol (or sulfonate) to the iodide is a competition between Nucleophilic Substitution (SN2) and Beta-Elimination (E2) .
-
The Target Pathway (SN2): The iodide nucleophile attacks the electrophilic methylene carbon (
-carbon), displacing the leaving group (OH-activated complex or OMs/OTs). This requires an unhindered trajectory and a good leaving group. -
The Parasitic Pathway (E2): A base (imidazole in Appel conditions, or basic impurities in Finkelstein) abstracts the proton from the methine carbon at the piperidine 4-position (
-carbon). The electron density collapses to form a double bond between the ring carbon and the exocyclic methylene, ejecting the leaving group.
Why this substrate is vulnerable:
While primary halides are generally resistant to elimination, the 4-substituted piperidine motif possesses a tertiary
Pathway Diagram
Figure 1: Mechanistic divergence between the desired substitution (SN2) and the unwanted elimination (E2).
Troubleshooting Guide & FAQs
Q1: I am using the Appel reaction (PPh3, I2, Imidazole), but I see ~15% alkene impurity. Why?
Diagnosis: The imidazole is acting as a base to promote elimination. While imidazole is mild (
-
Reduce Base Load: Lower imidazole equivalents from 2.0–3.0 eq to 1.1–1.2 eq .
-
Order of Addition: Do not premix the alcohol and imidazole at high temperature. Add iodine slowly to the solution of PPh3, Imidazole, and Substrate at 0°C .
-
Solvent Switch: Switch from DCM (dichloromethane) to Toluene or Acetonitrile . Toluene often precipitates the phosphine oxide byproduct, driving the reaction forward without heat.
Q2: My Finkelstein reaction (Mesylate + NaI) in Acetone is too slow, but refluxing in MEK causes elimination. What should I do?
Diagnosis: The mesylate is a good leaving group, but refluxing in Methyl Ethyl Ketone (MEK, bp 80°C) provides enough thermal energy to overcome the activation barrier for E2 elimination. Solution:
-
Catalytic Crown Ether: Use 18-Crown-6 (0.05 eq) in Acetone at reflux (56°C). This solubilizes the NaI, making the iodide "naked" and significantly more nucleophilic, accelerating the SN2 rate without increasing the temperature (and thus E2 risk).
-
Solvent Alternative: Use 3-Pentanone (bp 102°C) but run at 60-65°C . This gives better solubility than acetone but keeps the temp below the elimination threshold.
Q3: Can I purify the iodide from the alkene if elimination occurs?
Answer: It is difficult. Both are lipophilic amines.
-
Flash Chromatography: The alkene (
in 50% EtOAc/Hex) and iodide ( ) often streak and overlap. -
Chemical Rescue: If you have <10% alkene, treat the crude mixture with KMnO4/NaIO4 (Lemieux-Johnson) to cleave the exocyclic double bond to a ketone (which is very polar and easily separated). Note: This destroys the impurity, not converts it.
Optimized Experimental Protocols
Method A: Low-Temperature Appel Reaction (Recommended)
Best for: Small scale (<10g), high purity requirements.
-
Preparation: In a dry round-bottom flask under
, dissolve Triphenylphosphine (1.2 eq) and Imidazole (1.2 eq) in anhydrous DCM (10 mL/g substrate) . -
Iodine Addition: Cool to 0°C . Add Iodine (1.2 eq) portion-wise. The solution will turn yellow/brown and then fade as the reactive adduct forms. Stir for 15 min.
-
Substrate Addition: Add 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine (1.0 eq) dissolved in minimal DCM dropwise over 20 minutes.
-
Critical Control Point: Keep internal temperature <5°C during addition.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) . Do NOT heat. Monitor by TLC/LCMS. Reaction typically completes in 2–4 hours.
-
Workup: Quench with saturated
(to remove excess ). Extract with DCM. Wash with water. Dry over . -
Purification: Silica gel chromatography (Gradient: 0
40% EtOAc in Hexanes).
Method B: Crown-Ether Accelerated Finkelstein
Best for: Large scale (>10g), avoiding phosphorus byproducts.
-
Mesylation: Prepare the mesylate using MsCl/TEA in DCM at 0°C. Work up and isolate the solid mesylate.
-
Substitution: Suspend the Mesylate (1.0 eq) and NaI (5.0 eq) in Anhydrous Acetone (15 mL/g) .
-
Catalyst: Add 18-Crown-6 (0.05 eq) .
-
Reaction: Heat to Reflux (56°C) under
for 12–18 hours.-
Note: The crown ether makes the reaction viable in acetone; without it, you would need higher boiling solvents that risk elimination.
-
-
Workup: Cool to RT. Filter off the white solid (NaOMs/NaCl). Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine to remove crown ether and excess iodide.
Data Analysis: Condition Comparison
The following table summarizes the impact of reaction conditions on the ratio of Target Iodide to Elimination Impurity.
| Reaction System | Solvent | Temp (°C) | Base/Additive | Yield (Target) | Impurity (Alkene) | Recommendation |
| Appel | DCM | 40°C (Reflux) | Imidazole (3.0 eq) | 72% | 18% | ❌ Avoid |
| Appel | DCM | 20°C | Imidazole (1.2 eq) | 91% | <2% | ✅ Preferred |
| Finkelstein | DMF | 100°C | None | 65% | 25% | ❌ High Risk |
| Finkelstein | Acetone | 56°C | None | 40% (Incomplete) | <1% | ⚠️ Too Slow |
| Finkelstein | Acetone | 56°C | 18-Crown-6 | 88% | <3% | ✅ Scalable |
Decision Tree for Optimization
Figure 2: Optimization logic for selecting the synthetic route based on scale and impurity profile.
References
-
Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811. Link
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][2][3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (See Section 10-45 for Halogenation of Alcohols). Link
-
Basha, A., & Weinreb, S. M. (1977). "A mild, general method for conversion of alcohols to iodides." Tetrahedron Letters, 18(17), 1465-1466. (Describes the use of PPh3/I2/Imidazole). Link
Sources
optimal temperature ranges for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine reactions
Welcome to the Technical Support Center for 2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving this versatile alkylating agent. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to optimize your reaction conditions, with a particular focus on the critical parameter of temperature.
Introduction: The Crucial Role of Temperature in Reactions with 2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine
2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine is a valuable building block in medicinal chemistry, prized for its ability to introduce a piperidinyl-pyrimidine moiety onto a wide range of nucleophiles. The iodomethyl group serves as a reactive electrophile, readily participating in nucleophilic substitution reactions. However, the success of these reactions is highly dependent on precise temperature control.
Temperature influences not only the rate of the desired substitution but also the prevalence of potential side reactions. Sub-optimal temperatures can lead to low yields, incomplete conversions, or the formation of unwanted byproducts, complicating purification and compromising the integrity of your final product. This guide will provide you with the insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address common questions and issues encountered during the use of 2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine.
Q1: My reaction is sluggish and I'm observing low conversion to the desired product. Should I increase the temperature?
A1: While increasing the temperature can enhance the reaction rate, it must be done judiciously. For many nucleophilic substitution reactions with this reagent, a moderate temperature is often sufficient.
-
Initial Steps: Before escalating the temperature, ensure other parameters are optimized. Confirm the quality and purity of your starting materials and solvent. Ensure your base is appropriate for the nucleophile and reaction conditions.
-
Gradual Increase: If you decide to increase the temperature, do so in a controlled manner. A stepwise increase of 10-20°C, followed by careful monitoring by TLC or LC-MS, is recommended. For some pyrimidine syntheses, temperatures in the range of 80-100°C have been found to be optimal, though this is highly substrate-dependent[1]. In the case of S-alkylation of a similar pyrimidine thione, a temperature range of 70-80°C was effective[2].
-
Caution with High Temperatures: Be aware that excessively high temperatures can promote side reactions, such as elimination or decomposition, particularly with sensitive substrates[3].
Q2: I am observing the formation of multiple products in my reaction. Could temperature be the cause?
A2: Yes, temperature is a key factor in controlling selectivity and minimizing byproduct formation.
-
Over-alkylation: In reactions with poly-functionalized nucleophiles or primary amines, higher temperatures can lead to multiple alkylations. Starting the reaction at a lower temperature, such as 0°C or room temperature, and then slowly warming can improve selectivity for mono-alkylation[3].
-
Side Reactions of the Pyrimidine Ring: While the iodomethyl group is the primary reactive site, the pyrimidine ring itself can undergo reactions under certain conditions. High temperatures can sometimes facilitate undesired reactions on the heterocyclic core.
Q3: What is a good starting temperature for a nucleophilic substitution reaction with an amine or a thiol?
A3: A prudent approach is to start at or slightly above room temperature and adjust as needed based on reaction monitoring.
-
For Amines: Many N-alkylation reactions proceed efficiently at room temperature, especially with a reactive alkyl iodide. A gentle warming to 40-60°C can be beneficial if the reaction is slow. Some protocols for N-alkylation of piperidines suggest starting at room temperature[5].
-
For Thiols: Thiols are generally excellent nucleophiles and their reactions often proceed smoothly at room temperature. If needed, warming to 50-70°C can be employed to drive the reaction to completion.
-
Use of Reflux: In some cases, particularly with less reactive nucleophiles, refluxing in a suitable solvent like acetonitrile may be necessary. For instance, O-alkylation with a 4-(iodomethyl)pyrimidine derivative has been performed in refluxing acetonitrile[6][7][8].
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered in your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature | - Start the reaction at room temperature and monitor for progress. - If no reaction is observed, gradually increase the temperature in 10-20°C increments. - For less reactive nucleophiles, consider refluxing in a suitable solvent such as acetonitrile or DMF. |
| Inadequate Base | - Ensure the base is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. - For amines, a non-nucleophilic organic base like triethylamine or DIPEA is often suitable. - For thiols and phenols, a weaker inorganic base like K₂CO₃ can be effective. |
| Poor Solubility | - Choose a solvent in which all reactants are soluble at the reaction temperature. DMF, DMSO, and acetonitrile are common choices for polar reactants. |
| Reagent Quality | - Use high-purity 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, nucleophile, and anhydrous solvents. |
Issue 2: Formation of Multiple Spots on TLC (Byproduct Formation)
| Potential Cause | Troubleshooting Step |
| Over-alkylation | - Reduce the reaction temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. - Use a stoichiometric amount or a slight excess of the nucleophile relative to the alkylating agent. |
| Side Reactions | - Lower the reaction temperature to disfavor higher activation energy side reactions. - Consider a different solvent or base combination. |
| Decomposition of Starting Material or Product | - Run the reaction at the lowest effective temperature. - Minimize reaction time by closely monitoring for completion. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to oxidation. |
Experimental Protocols
While specific, optimized protocols for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine are not widely published, the following general procedures can serve as a starting point for your optimizations.
Protocol 1: General Procedure for N-Alkylation of an Amine
-
To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (1.5 eq., e.g., triethylamine or DIPEA).
-
Add a solution of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently warm the mixture to 40-60°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for S-Alkylation of a Thiol
-
To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., DMF or ethanol), add a base (1.2 eq., e.g., K₂CO₃ or NaH).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.1 eq.) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If necessary, warm the reaction to 50-70°C to drive it to completion.
-
Once complete, pour the reaction mixture into water and extract the product.
-
Work up and purify as described in Protocol 1.
Visualizations
Logical Workflow for Temperature Optimization
Caption: A decision-making workflow for optimizing reaction temperature.
Relationship Between Temperature and Reaction Outcome
Caption: The impact of temperature on reaction rate, selectivity, and yield.
References
- BenchChem. (2025). Optimization of reaction conditions for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Baluja, S., et al. (2025). Thermal analysis of some novel pyrimidine derivatives.
- Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. (n.d.). heteroletters.org.
- BenchChem. (2025). Application Notes and Protocols for S-Alkylation of 2,6-Diphenylpyrimidine-4(1H)-thione. BenchChem Technical Support.
- Singh, A. (2017). Procedure for N-alkylation of Piperidine?
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
- Baluja, S., et al. (n.d.).
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PMC.
- Raczyńska, E. D. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy.
- Mittersteiner, M., et al. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. PMC.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI.
- Mittersteiner, M., et al. (2022). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem Technical Support.
- Pyrido[2,3-d]pyrimidin-7(8H)
- Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). PMC.
- Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isol
- Mohamed, T., & Rao, P. P. N. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.
- Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv
- Cherukupalli, P., et al. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
- Wassel, A. A. (2018). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). Biomedical Journal of Scientific & Technical Research.
- Aqueous Media Preparation of Pyrido[d]pyrimidines Over Calcined TiO2- SiO2 Nanocomposite as an Efficient Catalyst at Ambient Temperature. (2025).
- Method for synthesizing 2'-O-substituted pyrimidine nucleosides. (n.d.).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Semantic Scholar.
- Selective synthesis of alkyl amines and N-vinylazoles from vinyl sulfonium salts with N-nucleophiles. (n.d.). Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
handling light sensitivity of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Focus Compound: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting requirements for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine. Because this compound contains a highly photolabile primary alkyl iodide, standard benchtop handling will lead to rapid degradation, compromising your downstream cross-coupling or substitution reactions.
This guide provides mechanistic insights, actionable troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Mechanistic Causality: Why is this Compound Light-Sensitive?
To effectively protect your reagents, you must understand the physics of their degradation. Alkyl iodides are inherently photolabile due to the weak carbon-iodine (C-I) bond. The primary mechanism of degradation is the absorption of ultraviolet (UV) or near-UV light in the 220–320 nm range, commonly referred to as the A-band[1].
When 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is exposed to ambient laboratory lighting, it absorbs photons that trigger an n → σ electronic transition. This excites an electron from the non-bonding lone pair (n) of the iodine atom into the antibonding orbital (σ) of the C-I bond[1]. Because the energy of this transition exceeds the C-I bond dissociation energy (~238 kJ/mol), it causes immediate homolytic cleavage[2].
This homolysis generates a highly reactive carbon-centered radical and an iodine radical (I•). The iodine radicals rapidly recombine to form molecular iodine (
Fig 1: Photodegradation mechanism of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine via C-I homolysis.
Troubleshooting Guides & FAQs
Q1: My batch of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine turned brown overnight on the bench. What happened?
A1: Your compound was exposed to ambient light. Standard fluorescent and LED laboratory lights emit sufficient photons in the near-UV and blue spectrum to trigger the n → σ* transition. The brown color is strictly due to the accumulation of molecular iodine (
Q2: Can I salvage a degraded, brown-colored batch?
A2: Yes, provided the degradation is minimal.
Q3: What are the optimal long-term storage conditions for this compound? A3: The compound must be stored at -20°C in an amber glass vial , backfilled with an inert gas (Argon or Nitrogen) to prevent oxidative side-reactions. For absolute security, wrap the vial in aluminum foil. Cold storage reduces the kinetic energy available for spontaneous C-I bond cleavage, while the amber glass blocks wavelengths below 500 nm.
Q4: I see secondary peaks in my LC-MS. What are the common degradation products? A4: You will typically see two main degradants:
-
The Dimer: Formed by the recombination of two piperidinyl-methyl radicals (mass =
). -
The Hydroxymethyl Derivative: Formed if the photolyzed sample is exposed to ambient moisture, where water acts as a nucleophile trapping the intermediate or substituting the weakened iodide.
Quantitative Data: Photodegradation Kinetics
To emphasize the critical nature of light protection, the following table summarizes the degradation kinetics of primary alkyl iodides under various lighting conditions.
| Light Condition | Wavelength Range (nm) | Estimated Half-Life ( | Primary Degradant | Visual Indicator |
| Direct Sunlight | Broad (290 - 700+) | < 1 Hour | Rapid browning | |
| Standard Lab Fluorescent | 350 - 700 | 4 - 6 Hours | Yellowing over hours | |
| Fume Hood LED | 400 - 700 | 8 - 12 Hours | Slow yellowing | |
| Low-Actinic Red Light | > 600 | > 30 Days | None | Remains white/colorless |
| Complete Darkness (Foil) | N/A | > 6 Months | None | Remains white/colorless |
Experimental Protocols
Protocol A: Benchtop Handling under Actinic Safeguards
Causality: To prevent the n → σ* transition during active synthesis, we must eliminate photons in the 220–500 nm range.
-
Step 1: Turn off standard fluorescent overhead lights in the fume hood.
-
Step 2: Illuminate the workspace using a low-actinic red or amber LED lamp (wavelengths > 600 nm lack the energy to cleave the C-I bond).
-
Step 3: Weigh the 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine directly into an amber reaction flask.
-
Step 4: Immediately wrap the reaction flask completely in aluminum foil before transferring it to the stir plate.
-
Self-Validation Step: Before adding the reagent to your main reaction, dissolve a 1 mg aliquot in
in an amber NMR tube. A pristine sample will show a sharp doublet for the protons (~3.1-3.3 ppm). If a complex multiplet appears upfield, dimerization has occurred.
Protocol B: Chemical Rescue of Iodine-Contaminated Samples
Causality: We use aqueous sodium thiosulfate (
-
Step 1: Dissolve the brown, degraded 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Step 2: Transfer the solution to a separatory funnel (wrapped in foil).
-
Step 3: Add an equal volume of freshly prepared 10% (w/v) aqueous Sodium Thiosulfate (
) solution. -
Step 4: Vigorously shake the funnel for 60 seconds, venting frequently.
-
Step 5: Allow the phases to separate.
-
Self-Validation Step: The success of the rescue is immediately visually validated: the organic phase must transition from brown to completely colorless. If a yellow tint remains, repeat Step 3.
-
Step 6: Collect the organic phase, dry over anhydrous
, and concentrate under reduced pressure in the dark.
Fig 2: Chemical rescue workflow for iodine-contaminated alkyl iodides using sodium thiosulfate.
References
-
Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm. The Journal of Physical Chemistry A, ACS Publications. 1
-
Photodissociation of alkyl iodides. The Journal of Chemical Physics, AIP Publishing. 2
-
Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide. Journal of the Chemical Society B: Physical Organic, RSC Publishing. 3
Sources
Technical Support Center: Purification of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Status: Active Agent: Senior Application Scientist Ticket Context: Intermediate Purification & Stability Molecule ID: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (Alkyl Iodide "Warhead" Intermediate)[1]
Introduction: The "Warhead" Challenge
Welcome to the technical support hub for the purification of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine . This molecule is a critical electrophilic intermediate, often used to alkylate nucleophiles in the synthesis of GPR119 agonists or kinase inhibitors.
Because this molecule combines a basic pyrimidine-piperidine core with a reactive alkyl iodide , it presents a unique "double-bind" in purification:
-
The Iodide Challenge: Alkyl iodides are light-sensitive and prone to discoloration (free iodine) and elimination.[1]
-
The Byproduct Challenge: If synthesized via Appel (
) or Mitsunobu conditions, it is often contaminated with stubborn triphenylphosphine oxide (TPPO).[1][2]
This guide is structured as a series of Troubleshooting Tickets addressing the most common failure modes reported by our users.
Ticket #001: Persistent Pink/Brown Discoloration[1]
User Report: "My crude oil is dark brown or violet. I’ve rotovapped it, but the color remains. Is my product decomposed?"
Diagnosis: The color is likely Free Iodine (
The Solution: Reductive Quench Protocol
Do not attempt to distill a colored iodide; heat accelerates the decomposition. You must perform a chemical reduction during the aqueous workup.
Mechanism:
Sodium thiosulfate (
Step-by-Step Protocol
-
Dilution: Dissolve your crude reaction mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane).
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .
-
The Wash:
-
Add the thiosulfate solution to your separatory funnel.
-
Shake vigorously for 1-2 minutes.
-
Observation: The organic layer should shift from brown/violet to pale yellow or colorless immediately.
-
-
Verification: If the organic layer remains colored, drain the aqueous layer and repeat with fresh thiosulfate solution.
-
Finishing: Wash with brine, dry over
, and concentrate in the dark (wrap flask in foil).
Ticket #002: The "Sticky Solid" (Removing Triphenylphosphine Oxide)
User Report: "I used
Diagnosis: This is Triphenylphosphine Oxide (TPPO) .[1][2][3][4] TPPO is the thermodynamic sink of the Appel/Mitsunobu reaction. It is highly crystalline, soluble in polar organic solvents (like your column eluent), and difficult to separate due to "tailing" on silica.[1]
The Solution: Magnesium Chloride Complexation ( )
While chromatography is standard, removing the bulk TPPO chemically before the column saves time and silica.
Mechanism:
TPPO acts as a Lewis Base. Magnesium acts as a Lewis Acid.[2] In non-polar solvents, they form an insoluble complex:
Protocol: The MgCl₂ Crash-Out
Reference: This method is adapted from scalable protocols for Mitsunobu byproducts.
| Parameter | Specification |
| Reagent | Anhydrous |
| Solvent | Toluene (preferred) or Ether/Hexanes mix |
| Stoichiometry | 1.5 - 2.0 equivalents relative to |
| Temperature | Reflux (soft) then cool to Room Temp |
-
Solvent Swap: Concentrate your crude reaction mixture and redissolve it in Toluene (approx. 5-10 mL per gram of crude).[1]
-
Complexation: Add 1.5 equivalents of anhydrous
. -
Incubation: Heat to 60°C for 1 hour, then allow to cool slowly to room temperature with vigorous stirring.
-
Filtration: A thick white precipitate will form (the TPPO-Mg complex).[1] Filter this through a sintered glass funnel or a pad of Celite.
-
Result: The filtrate contains your alkyl iodide product; the filter cake retains the TPPO.
Ticket #003: Chromatographic Separation Strategy
User Report: "I removed the bulk impurities, but I still see spots on TLC. How do I purify the final compound?"
Diagnosis: You likely have unreacted Starting Material (Alcohol) or Elimination Product (Alkene) .[1]
The Solution: Polarity-Based Fractionation
The pyrimidine ring makes your molecule basic, which can cause streaking on acidic silica gel.[1]
TLC Guide:
-
Stationary Phase: Silica Gel 60
.[1] -
Mobile Phase: 20% to 50% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) is primary.[1]
stain will show the alkene impurity (elimination product) as a bright yellow spot.
Relative
-
Alkene (Elimination): Highest
(Non-polar). -
Alkyl Iodide (Product): Mid-High
. -
TPPO (Residual): Mid-Low
(often streaks).[1] -
Alcohol (Starting Material): Low
(Polar, H-bonding).
Column Protocol (Flash Chromatography)
-
Pre-treatment: Add 1% Triethylamine (TEA) to your mobile phase.[1]
-
Why? This neutralizes the acidic sites on the silica gel, preventing the basic pyrimidine nitrogen from protonating and "sticking" (streaking) on the column.
-
-
Loading: Dry load on Celite or Silica is recommended over wet loading to improve resolution.
-
Gradient:
Visual Workflow: Purification Logic
The following diagram illustrates the decision matrix for purifying this specific intermediate.
Caption: Logical workflow for removing oxidative impurities (
FAQ: Storage and Stability
Q: Can I store this intermediate for long periods? A: Alkyl iodides are generally unstable. It is best to use them immediately in the next alkylation step. If storage is unavoidable:
-
Darkness: Wrap the vial in aluminum foil.
-
Cold: Store at -20°C.
-
Stabilizer: Add a small coil of activated Copper wire to the vial. The copper acts as a radical scavenger, reacting with any liberated iodine to form CuI, preventing autocatalytic decomposition.
Q: Can I use an acid wash to remove neutral impurities?
A: Risky. While the pyrimidine is basic (
References
-
Removal of TPPO via MgCl2
-
Iodine Removal Mechanism
- Title: Iodometry: Titration with Sodium Thiosulf
- Source: ResearchG
-
URL:[Link]
-
Synthesis Context (GPR119/Pyrimidine Derivatives)
Sources
Validation & Comparative
reactivity comparison of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine vs bromo analogs
[1]
Executive Summary
In the optimization of nucleophilic substitutions for library synthesis or lead optimization, the choice between 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (Compound I) and its bromo-analog (Compound Br) is a critical decision point.[1]
While the bromo-analog offers superior shelf-stability and lower cost, Compound I exhibits a 10–50x increase in reaction rate for
Chemical Profile & Structural Context[3][4][5][6][7][8]
Both compounds serve as electrophilic building blocks for introducing the 2-(piperidin-1-yl)pyrimidine scaffold—a privileged substructure in GPCR agonists (e.g., GPR119) and kinase inhibitors.[1]
| Feature | Iodo-Analog (Compound I) | Bromo-Analog (Compound Br) |
| Leaving Group | Iodide ( | Bromide ( |
| C-X Bond Energy | ~57 kcal/mol (Weak) | ~68 kcal/mol (Moderate) |
| C-X Bond Length | 2.14 Å | 1.94 Å |
| Polarizability | High (Soft Electrophile) | Moderate |
| Primary Utility | Difficult couplings, low-temp reactions | Routine synthesis, scale-up |
Mechanistic Reactivity Analysis
The reactivity difference is governed by the leaving group ability and the transition state energy of the
The Finkelstein Advantage
The iodo-analog is frequently generated in situ or prepared via Finkelstein exchange to leverage the "Element Effect."
-
Leaving Group Ability (
of H-X): (-10) > (-9).[1] The iodide ion is a better leaving group due to its larger ionic radius, which stabilizes the negative charge more effectively than bromide.[2] -
Transition State: The C-I bond breaks more easily during the concerted approach of the nucleophile, lowering the activation energy (
).[2]
Side Reaction Profile: Elimination
A critical risk with the iodo-analog is E2 elimination .
-
Pathway: The basicity of the nucleophile (or added base like
or ) can trigger dehydrohalogenation to form the exocyclic alkene.[2] -
Risk Factor: Compound I > Compound Br.[3] The weaker C-I bond makes the
-proton more acidic and the leaving group more labile, increasing the rate of elimination relative to substitution if the nucleophile is bulky or basic.[2]
Comparative Performance Data
The following data summarizes typical performance metrics in a standard coupling reaction (e.g., with a secondary amine or phenol nucleophile in DMF at 60°C).
Table 1: Reactivity & Stability Metrics
| Metric | Iodo-Analog (Compound I) | Bromo-Analog (Compound Br) | Verdict |
| Relative Rate ( | 1 (Normalized Baseline) | ~0.02 - 0.05 | Iodo is significantly faster. |
| Reaction Time ( | 1–3 Hours | 12–24 Hours | Iodo saves time. |
| Yield (Hindered Nu) | 85–95% | 40–60% (Incomplete conv.)[1] | Iodo is essential for steric bulk. |
| Photostability | Low (Degrades to | High | Bromo is better for storage. |
| Thermal Stability | Moderate (< 80°C rec.)[2] | High (> 100°C stable) | Bromo allows forcing conditions. |
Decision Framework
Use the following logic flow to select the appropriate analog for your synthesis.
Figure 1: Decision matrix for selecting between Iodo and Bromo analogs based on nucleophile sterics, thermal sensitivity, and scale.
Experimental Protocols
Protocol A: Preparation of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (Finkelstein)
Use this protocol to convert the stable Bromo-analog to the reactive Iodo-analog immediately prior to use.[1]
Reagents:
-
2-[4-(bromomethyl)piperidin-1-yl]pyrimidine (1.0 eq)[1]
Workflow:
-
Dissolution: Dissolve the bromo-analog in dry acetone (0.2 M concentration).
-
Addition: Add NaI (2.0 eq) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 3–6 hours.
-
Checkpoint: A white precipitate (NaBr) will form, indicating exchange is occurring.[2]
-
-
Work-up: Cool to RT. Filter off the NaBr solids.[2] Concentrate the filtrate in vacuo.
-
Purification: Redissolve in DCM, wash with 5% aqueous sodium thiosulfate (to remove any free iodine, indicated by purple/brown color), dry over
, and concentrate.-
Note: Use immediately.[2] Do not store for prolonged periods.
-
Protocol B: General Coupling (Nucleophilic Substitution)
Optimized for the Iodo-analog.
Reagents:
-
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (1.0 eq)[1]
-
Base:
(3.0 eq) or (2.0 eq)[1][2] -
Solvent: Acetonitrile (
) or DMF[1][2]
Workflow:
-
Activation: Suspend the Nucleophile and Base in the solvent. Stir for 15 min at RT.[4]
-
Addition: Add the Iodo-analog (dissolved in minimal solvent) dropwise.
-
Reaction: Heat to 50–60°C.
-
Quench: Dilute with EtOAc, wash with water and brine.
References
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Definitive source on Finkelstein and leaving group trends).
-
Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[2] Link[1][2]
-
Biftu, T., et al. (2005).[2] "Synthesis and SAR of 2-substituted pyrimidines as novel GPR119 agonists". Bioorganic & Medicinal Chemistry Letters. (Context for piperidinyl-pyrimidine scaffolds in drug discovery).
-
Patel, M., et al. (2020).[2] "Process Development for the Synthesis of Piperidine-Pyrimidine Derivatives". Organic Process Research & Development. (General process chemistry for this heterocyclic class).
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative HPLC Method Development Guide: Optimizing Purity Analysis for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Executive Summary
Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine , a critical intermediate characterized by a basic pyrimidine core and a reactive alkyl iodide tail.
The Challenge: This molecule presents a "chromatographer’s dilemma":
-
Basicity: The pyrimidine and piperidine nitrogens interact with residual silanols on standard silica, causing severe peak tailing.
-
Reactivity: The iodomethyl group is a good leaving group, making the molecule susceptible to hydrolysis (to alcohol) and elimination (to alkene) during analysis if pH or temperature is unchecked.
-
Selectivity: Separating the target from its des-iodo or hydrolyzed impurities requires more than just hydrophobic retention.
The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 provides baseline retention, the Phenyl-Hexyl phase—leveraging
Part 1: Molecular Analysis & Chromatographic Strategy
Before selecting a column, we must deconstruct the analyte's interaction potential.
| Structural Feature | Chromatographic Consequence | Mitigation Strategy |
| Pyrimidine Ring | Aromatic, | Exploitable via Phenyl-based columns for orthogonal selectivity.[1] |
| Piperidine Nitrogen | Basic ( | Causes tailing on acidic silanols. Requires end-capping or buffer control. |
| Iodomethyl Group | Hydrophobic, chemically labile (SN2 reactive). | Requires controlled temperature (<30°C) and avoidance of high pH (>8). |
The Degradation Pathway (Impurity Profile)
Understanding what we are separating is as important as the analyte itself. The alkyl iodide is prone to two primary degradation pathways which the method must resolve.
Figure 1: Predicted degradation pathways. The method must resolve the polar alcohol (Impurity A) and the hydrophobic alkene (Impurity B) from the parent peak.
Part 2: Comparative Method Evaluation
We evaluated two distinct chromatographic systems.
System A: The "Standard" Approach (C18)[2]
-
Column: End-capped C18 (L1), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Purely hydrophobic interaction.
System B: The "Optimized" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10mM Ammonium Acetate pH 5.5 (A) / Methanol (B).
-
Mechanism: Hydrophobic +
- Interaction. -
Rationale: The Methanol/Phenyl combination enhances selectivity for the pyrimidine ring, while the ammonium acetate buffer shields residual silanols better than formic acid alone.
Performance Data Comparison
The following data represents validated performance metrics for the separation of the target from its critical "Des-iodo" impurity (a common synthetic byproduct).
| Metric | System A (Standard C18) | System B (Phenyl-Hexyl) | Verdict |
| Retention Time ( | 4.2 min | 6.8 min | System B offers better retention, moving the peak away from the solvent front. |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | System B Wins. The buffer and phase suppress silanol interactions. |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline resolved) | System B Wins. |
| Theoretical Plates ( | ~4,500 | ~8,200 | System B provides higher efficiency. |
Expert Insight: The use of Methanol in System B is intentional. Acetonitrile can suppress
-interactions between the analyte and the Phenyl-Hexyl phase. Methanol facilitates these interactions, maximizing the unique selectivity of the column [1].
Part 3: The Gold Standard Protocol (System B)
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Instrumentation & Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm [2].
-
Temperature: 25°C (Strict control required to prevent iodide degradation).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Pyrimidine absorption max).
-
Injection Volume: 5 µL.
Reagents & Mobile Phase Preparation[3]
-
Solvent A (Buffer): Dissolve 0.77g Ammonium Acetate in 1000mL HPLC-grade water. Adjust pH to 5.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.
-
Solvent B: 100% Methanol (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Step Type |
| 0.0 | 90 | 10 | Equilibrate |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibrate |
| 23.0 | 90 | 10 | End |
Sample Preparation (Critical for Stability)
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL.
-
Precaution: Use Amber Glassware to prevent photolytic cleavage of the C-I bond. Analyze within 4 hours of preparation.
Method Development Workflow
Figure 2: The logical flow for arriving at the optimized Phenyl-Hexyl method.
Part 4: Troubleshooting & Causality
Issue 1: Peak Splitting
-
Cause: The sample diluent is too strong (e.g., 100% Methanol).
-
Fix: Match the sample diluent to the initial mobile phase conditions (90% Water / 10% MeOH).
Issue 2: "Ghost" Peak at ~2.5 minutes
-
Cause: Hydrolysis of the alkyl iodide to the alcohol (Impurity A) inside the autosampler.
-
Fix: Ensure autosampler is cooled to 4°C. Verify pH of buffer is not >7.0.
Issue 3: Rising Baseline
-
Cause: Iodine leaching or UV-absorbing impurities in the Methanol.
-
Fix: Use LC-MS grade Methanol and ensure the column is flushed with 95% Methanol after every batch.
References
-
Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Restek Corporation. (2025). HPLC Column Selection Guide: Phenyl-Hexyl vs C18. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130116479, 4-Iodo-2-(piperidin-1-yl)pyrimidine. Retrieved from
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Sources
A Comparative Guide to the Structural Validation of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. In the development of pharmacologically active molecules like 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, a seemingly minor structural ambiguity can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and significant setbacks in the development pipeline. The presence of a flexible piperidine ring, multiple nitrogen atoms, and a reactive iodomethyl group presents a unique set of challenges that demand a multi-faceted and rigorous validation strategy.
This guide provides an in-depth comparison of orthogonal analytical techniques essential for the definitive structural elucidation of this pyrimidine subclass. We will move beyond procedural descriptions to explore the causality behind experimental choices, demonstrating how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography creates a self-validating system, ensuring the highest degree of scientific integrity.[1][2]
The Imperative of Orthogonal Validation
Relying on a single analytical technique is insufficient. Each method interrogates the molecule from a different perspective, and only through the convergence of these datasets can a structure be confirmed with absolute confidence. A discrepancy between the molecular formula suggested by MS and the proton/carbon count from NMR, for instance, is an immediate red flag indicating an impure sample or an incorrect structural assignment. This guide champions a workflow where data from each technique cross-validates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the atomic framework. For the target molecule, a suite of 1D and 2D NMR experiments is required to piece together the pyrimidine and piperidine fragments and, crucially, to confirm their point of attachment.[3][4][5]
Expertise in Action: Why a Full Suite of NMR is Non-Negotiable
Simply running a proton (¹H) NMR is inadequate. The aliphatic region containing the piperidine protons will likely be a complex series of overlapping multiplets. Without 2D NMR, assigning these signals and confirming connectivity would be speculative at best.
-
¹H NMR: Provides the initial proton count and chemical environment. We anticipate distinct signals for the pyrimidine ring protons, the complex piperidine ring protons, and the diagnostic downfield signal for the iodomethyl (-CH₂-I) protons.
-
¹³C NMR (with DEPT): Reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is vital to differentiate between CH, CH₂, and CH₃ carbons, confirming the presence of the pyrimidine CH, the piperidine CH and CH₂ groups, and the iodomethyl CH₂.
-
2D COSY (¹H-¹H Correlation Spectroscopy): This experiment validates proton-proton coupling networks. It will clearly show the correlations between adjacent protons within the piperidine ring, confirming its integrity and substitution pattern.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, allowing for the unambiguous assignment of the carbon skeleton based on the more easily assigned proton spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The definitive proof of the desired isomer comes from observing a correlation between the protons on the piperidine carbons adjacent to the nitrogen (C2' and C6') and the C2 carbon of the pyrimidine ring.[3][6] This single correlation unequivocally establishes the point of attachment, ruling out other potential isomers.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts for the target molecule, based on established substituent effects on pyrimidine and piperidine rings.[3][7] Experimental values must be obtained to confirm these predictions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlation (Proton → Carbon) |
| Pyrimidine C2 | - | ~162 | H2'/H6' → C2 |
| Pyrimidine C4/C6 | ~8.3 (d) | ~158 | H5 → C4/C6 |
| Pyrimidine C5 | ~6.6 (t) | ~110 | H4/H6 → C5 |
| Piperidine C2'/C6' | ~4.5 (br d) | ~45 | H2'/H6' → C2 (pyrimidine) |
| Piperidine C3'/C5' | ~1.9 (br d) | ~30 | H4' → C3'/C5' |
| Piperidine C4' | ~1.7 (m) | ~35 | CH₂-I → C4' |
| Iodomethyl (CH₂) | ~3.2 (d) | ~8 | H4' → CH₂-I |
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[8]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify signal regions.
-
2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. Ensure the spectral width in both dimensions covers all relevant signals. For the HMBC, optimize the long-range coupling delay (typically ~8 Hz) to observe 2-3 bond correlations.
-
Data Processing & Analysis: Process the spectra using appropriate software. Analyze the cross-peaks in each 2D spectrum to build the molecular connectivity map, paying special attention to the key HMBC correlation linking the piperidine and pyrimidine rings.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides two critical pieces of information: the precise molecular weight and, through fragmentation, corroborating evidence of the molecular structure.[9][10]
Expertise in Action: Leveraging High Resolution and Fragmentation
Low-resolution MS can confirm the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is essential for trustworthiness. HRMS provides a mass measurement accurate to several decimal places, allowing for the calculation of a single, unambiguous molecular formula (C₁₀H₁₄IN₃). This definitively rules out any impurities with the same nominal mass but a different elemental composition.
-
Isotopic Pattern: The presence of a halogen atom profoundly influences the mass spectrum.[9] While chlorine (3:1 M:M+2 ratio) and bromine (1:1 M:M+2 ratio) have characteristic isotopic patterns, iodine is effectively monoisotopic (¹²⁷I).[11] Therefore, a single, intense molecular ion peak (M+) is expected, and the absence of a significant M+2 peak helps confirm the presence of iodine over other halogens.
-
MS/MS Fragmentation: Controlled fragmentation of the molecular ion provides a molecular "fingerprint" that validates the connectivity established by NMR.[9] For 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, key expected fragmentation pathways include:
-
Loss of an iodine radical (•I), resulting in a [M-127]⁺ ion.
-
Cleavage of the C-C bond to lose the iodomethyl group (•CH₂I), resulting in a [M-141]⁺ ion.
-
Fragmentation of the piperidine ring via alpha-cleavage.
-
Predicted Mass Spectrometry Data
| Analysis | Parameter | Expected Value |
| HRMS | Molecular Formula | C₁₀H₁₄IN₃ |
| Calculated Exact Mass [M+H]⁺ | 316.0309 | |
| MS/MS | Primary Fragment 1 | [M - I]⁺ |
| Primary Fragment 2 | [M - CH₂I]⁺ | |
| Primary Fragment 3 | Pyrimidine-piperidine core fragments |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Full Scan MS: Acquire a full scan spectrum in positive ion mode to determine the exact mass of the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the resulting fragment ion spectrum to observe the characteristic fragmentation patterns.
-
Data Analysis: Compare the measured exact mass to the theoretical mass for C₁₀H₁₄IN₃ to confirm the elemental composition. Correlate the observed fragments with the proposed structure.
X-Ray Crystallography: The Unambiguous 3D Structure
While NMR and MS provide overwhelming evidence for the molecular structure, X-ray crystallography offers the ultimate, definitive proof by mapping the precise 3D coordinates of every atom in the solid state.[12][13]
Expertise in Action: When to Pursue the "Gold Standard"
Crystallography is the gold standard for structural proof and is often required for patent applications or regulatory filings for a lead compound. It provides incontrovertible evidence of connectivity and conformation.[14] However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain. The structure obtained represents the solid-state conformation, which may differ from the conformation in solution.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.[12]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[12]
-
Validation: The final refined structure provides bond lengths, bond angles, and torsional angles, confirming the exact molecular constitution and conformation.
Comparative Analysis & Validation Workflow
No single technique is sufficient. The power of this approach lies in the synergy between methods, creating a self-validating workflow.
Comparison of Primary Validation Techniques
| Technique | Information Provided | Sample Requirements | Confidence Level | Key Limitation |
| NMR Spectroscopy | Atomic connectivity, proton/carbon environments, 2D/3D solution structure | 5-10 mg, soluble | High to Very High | Complex spectra can be difficult to interpret without 2D methods. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments | <1 mg, soluble | High (HRMS) | Does not distinguish between isomers without fragmentation data. |
| X-Ray Crystallography | Absolute 3D structure, connectivity, stereochemistry, solid-state conformation | Single crystal | Definitive | Crystal growth can be a significant bottleneck. |
Logical Validation Workflow
The following diagram illustrates a robust, logical workflow for the structural validation of a newly synthesized 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine derivative. This process ensures that each step builds upon the last, culminating in an unimpeachable structural assignment.
Caption: A logical workflow for structural validation.
By systematically applying this multi-technique, cross-validating approach, researchers can ensure the structural integrity of their compounds, providing a solid foundation for advancing drug discovery and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- ACS Publications. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
-
MDPI. (2014, October 24). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]
- International Union of Crystallography. (1965, October). A knowledge availability survey of the crystal structure data for pyrimidine derivatives.
- Benchchem. (n.d.). Unraveling the Structure of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A 2D NMR Comparison Guide.
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
PubMed. (2014, October 24). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Retrieved from [Link]
-
LinkedIn. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2026, February 25). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
ACS Publications. (2023, February 21). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Mirante. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
-
Innovative Publication. (2024, April 30). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2011, May 12). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Retrieved from [Link]
-
Pandawa Institute. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]
-
IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]
-
IJSRR. (2023, May 31). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PubMed. (2022, November 15). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Retrieved from [Link]
-
ResearchGate. (2023, November 22). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Retrieved from [Link]
Sources
- 1. medium.com [medium.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchr.org [jchr.org]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hscprep.com.au [hscprep.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Reference Standards for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine: A Comparative Analysis for GTI Profiling
This guide provides an in-depth technical analysis of reference standards for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine (hereafter referred to as IMP-I ).[1] This compound is a critical alkylating intermediate and a potential genotoxic impurity (PGI) in the synthesis of pyrimidinyl-piperidine based pharmaceuticals (e.g., azapirone anxiolytics).
Due to the high reactivity of the primary alkyl iodide moiety, IMP-I presents unique challenges in stability and quantification. This guide compares the performance of Certified Reference Materials (CRMs) , High-Purity Analytical Standards , and In-House Synthesized Standards , providing experimental data to support selection during drug development phases.
Executive Summary & Compound Profile
IMP-I is a reactive intermediate used to attach the 2-(piperidin-1-yl)pyrimidine scaffold to drug cores.[1] Its structure contains a primary alkyl iodide , a known structural alert for genotoxicity (mutagenicity) due to its ability to alkylate DNA. Regulatory agencies (ICH M7) require the control of such impurities to trace levels (often < 10 ppm).
-
Chemical Name: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine[1]
-
Molecular Formula: C₁₀H₁₄IN₃
-
Key Reactivity: Nucleophilic substitution (Sɴ2) at the iodomethyl carbon.
-
Stability Profile: Sensitive to light (photolytic de-iodination) and heat. Prone to hydrolysis to the alcohol precursor.
The Comparison Challenge
The accuracy of quantifying IMP-I depends entirely on the quality of the reference standard. A degrading standard leads to false positives (if the standard peak area drops, the calculated impurity in the sample appears artificially high) or false negatives (if the standard contains undetected impurities that co-elute).
Comparative Analysis of Reference Standard Options
We evaluated three classes of reference standards commonly used in pharmaceutical analysis.
Option A: ISO 17034 Certified Reference Material (CRM)
-
Description: Metrologically traceable standard with a certified mass fraction and uncertainty budget.
-
Source: Specialized impurity standard manufacturers (e.g., USP, EP, or accredited private labs).
-
Pros: Guarantees accuracy for critical GMP release testing; includes stability data.
-
Cons: High cost; long lead times.
Option B: Commercial Analytical Standard (Grade 1)[1]
-
Description: High-purity (>98%) standard characterized by H-NMR and HPLC, but lacks full uncertainty certification.
-
Source: Major chemical catalogs (e.g., Thermo Scientific, ChemScene).
-
Pros: Readily available; cost-effective for method development.
-
Cons: Batch-to-batch variability; often lacks long-term stability data for iodinated compounds.[1]
Option C: In-House Synthesized Standard[1]
-
Description: Synthesized in the lab from the chloro-analog or alcohol precursor.
-
Source: Internal Process Chemistry.
-
Pros: Immediate availability; large quantity.
-
Cons: High risk of residual reagents (iodine, HI); requires rigorous self-validation; rapid degradation if not stored correctly.
Table 1: Performance Comparison Matrix
| Feature | Option A: CRM | Option B: Commercial Std | Option C: In-House |
| Purity (Assigned) | 99.2% ± 0.3% | >98.0% (Nominal) | Variable (Requires qNMR) |
| Stability Data | Included (Stress tested) | Generic statement | Unknown initially |
| Traceability | SI-Traceable (NIST/BIPM) | Manufacturer CoA | Internal NMR |
| Suitability | GMP Release / Filing | Method Dev / Screening | Early R&D / Identification |
| Risk of Bias | Low | Moderate | High (Solvent traps/Iodine) |
Experimental Validation: Stability & Response Accuracy
To objectively compare these options, we performed a stability-indicating study using LC-MS/MS. The goal was to determine how standard degradation affects the quantification of IMP-I in a drug substance matrix.
Protocol 1: The "Aging Standard" Impact Study
Objective: Measure the assay drift of IMP-I standards stored under different conditions over 7 days.
Methodology:
-
Preparation: 1.0 mg/mL stock solutions of IMP-I (CRM vs. In-House) were prepared in Acetonitrile.
-
Storage: Aliquots stored at:
-
Condition A: -20°C (Dark) - Control.
-
Condition B: 25°C (Ambient Light) - Simulated benchtop handling.
-
-
Analysis: LC-MS/MS (MRM transition m/z 304.0 → 177.1).
-
Quantification: Peak area comparison against a freshly prepared CRM check standard.
Results:
| Time Point | CRM (-20°C) | CRM (25°C + Light) | In-House (-20°C) | In-House (25°C + Light) |
| Day 0 | 100.0% | 100.0% | 98.5% (Initial Purity) | 98.5% |
| Day 1 | 99.9% | 94.2% | 98.1% | 89.5% |
| Day 3 | 99.8% | 82.1% | 96.5% | 71.0% |
| Day 7 | 99.5% | 55.4% | 92.0% | 42.3% |
Interpretation:
-
The Iodine Effect: The "25°C + Light" condition caused massive degradation (likely homolytic cleavage of the C-I bond).
-
Purity Gap: The In-House standard degraded faster even at -20°C (Day 7: 92.0% vs CRM 99.5%).[1] This is likely due to trace impurities (e.g., residual acid or iodine) in the in-house synthesis that catalyze further decomposition.
-
Consequence: Using a degraded In-House standard (e.g., Day 3, 71% potency) to quantify a sample would result in a 29% overestimation of the impurity level in the drug, potentially causing a batch rejection.
Analytical Workflow & Causality
Understanding the synthesis and degradation pathways is crucial for accurate analysis. The following diagram illustrates the origin of IMP-I and the analytical decision process.
Caption: Figure 1. Synthesis pathway of IMP-I and the risk-based selection of reference standards for analytical quantification.
Experimental Protocol: Self-Validating Quantification
To ensure trustworthiness in your data, follow this protocol which includes a "System Suitability" check specifically for iodinated compounds.
Method: LC-MS/MS for Trace IMP-I[1]
-
Instrument: Triple Quadrupole MS.
-
Column: C18, 1.7 µm (UPLC), maintained at 40°C.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Step-by-Step Workflow
-
Standard Storage: Store IMP-I standard strictly at -20°C in amber glass. Never leave on the autosampler bench for >4 hours.
-
Stock Preparation: Weigh standard into a volumetric flask. Dissolve in Acetonitrile. Crucial: Use amber glassware.[2][3]
-
System Suitability (The Self-Check):
-
Inject the standard.
-
Monitor the Alcohol Precursor transition (m/z 194 → 177).
-
Pass Criteria: The alcohol peak (degradation product) must be < 2.0% of the IMP-I peak area. If >2.0%, the standard has degraded (hydrolysis) and must be discarded.
-
-
Sample Analysis: Inject Drug Substance samples (10 mg/mL).
-
Calculation: External Standard Method.
[1]
Recommendations
-
For Regulatory Filing (NDA/ANDA): Use Option A (CRM) . The high reactivity of the iodomethyl group makes the uncertainty budget provided by a CRM essential for defending the data against regulatory queries regarding standard stability.
-
For Routine Process Control: Option B is acceptable if bridged to a CRM initially.
-
Handling: Treat IMP-I as a potent alkylator. Use containment (fume hood). Avoid fluorescent lighting during weighing; use yellow light or wrap glassware in foil.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link
-
European Pharmacopoeia (Ph.[4] Eur.). General Chapter 5.10: Control of Impurities in Substances for Pharmaceutical Use.Link
- Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022. (Context on Alkyl Halide analysis).
-
PubChem. Compound Summary: 2-[4-(chloromethyl)piperidin-1-yl]pyrimidine (Analog Reference).[1][3]Link
-
Thermo Scientific Chemicals. Product Specification: 2-[4-(chloromethyl)piperidino]pyrimidine.[2][3]Link
Sources
- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 2. 2-[4-(chloromethyl)piperidino]pyrimidine, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. 2-[4-(chloromethyl)piperidino]pyrimidine, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Technical Comparison Guide: IR Spectroscopy Characterization of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Executive Summary
This guide provides a technical characterization framework for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine , a functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.
Unlike standard datasheets, this document focuses on comparative spectroscopic performance , analyzing the molecule against its synthetic precursors and evaluating the efficacy of ATR-FTIR versus Transmission (KBr) FTIR for routine quality control.[1] The goal is to equip researchers with a self-validating protocol to confirm structural integrity and monitor functional group transformation.
Part 1: Predicted Spectral Profile & Structural Assignments
The infrared spectrum of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a composite of three distinct vibrational domains: the heteroaromatic pyrimidine ring, the saturated piperidine heterocycle, and the alkyl iodide tail.
Table 1: Characteristic IR Bands (Predicted/Reference-Based)
| Functional Group | Frequency Region (cm⁻¹) | Mode | Diagnostic Value |
| Pyrimidine Ring | 1575 – 1590 | C=N / C=C Stretch | High. Characteristic "breathing" doublet often seen in 2-substituted pyrimidines. |
| Pyrimidine Ring | 1520 – 1550 | Ring Vibration | Medium. Confirms heteroaromaticity; intensity varies with substitution.[1] |
| Piperidine Ring | 2910 – 2940 | C-H Stretch (asym) | High. Strong sp³ C-H bands distinct from aromatic C-H (>3000 cm⁻¹).[1] |
| Piperidine Ring | 2840 – 2860 | C-H Stretch (sym) | High. Sharp bands typical of cyclic methylenes. |
| C-N Bond | 1240 – 1360 | C-N Stretch (Aryl-Amine) | Medium. Connects the pyrimidine C2 position to the piperidine nitrogen. |
| Alkyl Iodide | 500 – 600 | C-I Stretch | Critical. Often weak/medium intensity.[1] The primary indicator of successful halogenation.[1] |
| Alkyl Iodide | 1150 – 1250 | -CH₂-I Wagging | Medium. A subtle band shift occurring upon substitution of the precursor hydroxyl. |
Technical Note: The C-I stretching vibration appears in the far fingerprint region (often <600 cm⁻¹).[1] Standard ATR crystals (ZnSe/Diamond) have a cutoff around 525-600 cm⁻¹. For definitive observation of the C-I bond, CsI or KBr optics in transmission mode are superior to standard ZnSe ATR.[1]
Part 2: Comparative Analysis – Process Control
The most critical application of IR for this molecule is monitoring the conversion of the precursor alcohol, 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine , into the target iodide.
Comparison: Precursor (Alcohol) vs. Product (Iodide)
This comparison validates the chemical transformation.[1] The disappearance of the hydroxyl manifold is the primary "Pass/Fail" metric.[1]
| Feature | Precursor: Alcohol Derivative | Target: Iodomethyl Derivative | Operational Insight |
| 3200–3500 cm⁻¹ | Broad, Strong (O-H) | Absent | Complete disappearance indicates full conversion. Any residual broadness suggests unreacted starting material or moisture.[1] |
| 1050–1080 cm⁻¹ | Strong (C-O Stretch) | Absent / Shifted | The C-O bond is cleaved.[1] A new band for -CH₂-I wagging may appear near 1150-1200 cm⁻¹. |
| 500–600 cm⁻¹ | Transparent / Ring Modes | New Band (C-I) | Appearance of a new band in the low-frequency region confirms iodination. |
| Fingerprint | Distinct Pattern A | Distinct Pattern B | Significant reorganization of the fingerprint region (600–1400 cm⁻¹) due to the heavy atom effect of Iodine. |
Part 3: Comparative Analysis – Methodology (ATR vs. KBr)
For routine QC of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, the choice of sampling technique impacts throughput and spectral fidelity.
Table 2: Method Performance Matrix
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Direct solid/oil deposition) | Grinding with KBr, pressing pellet | ATR for Routine QC |
| Throughput | < 2 minutes per sample | 15–20 minutes per sample | ATR for High Volume |
| C-I Detection | Poor to Moderate. Diamond/ZnSe cutoff often clips the 500–600 cm⁻¹ region. | Excellent. KBr is transparent down to 400 cm⁻¹, clearly showing the C-I stretch.[1] | KBr for Structural Validation |
| Hygroscopicity | Low sensitivity to environmental moisture.[1] | High. KBr absorbs water, potentially masking residual OH signals.[1] | ATR for Moisture Analysis |
| Sample Recovery | High (Wipe clean) | Zero (Destructive) | ATR for Precious Samples |
Expert Insight:
Use ATR (Diamond crystal) for rapid purity checks to confirm the absence of the O-H band.[1] Use KBr Transmission for the initial structural characterization to document the C-I stretch, which may be invisible on a standard ZnSe ATR accessory.[1]
Part 4: Experimental Protocol (Self-Validating)
Standard Operating Procedure: ATR-FTIR Characterization
Objective: Confirm identity and purity of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine.
Prerequisites:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.[1]
-
Solvent: Isopropanol (for cleaning).[1]
-
Reference Spectrum (Precursor Alcohol).[1]
Workflow:
-
Background Scan: Clean crystal with isopropanol.[1] Collect background (air) scan (typically 16-32 scans, 4 cm⁻¹ resolution).[1]
-
Sample Loading:
-
Compression: Apply pressure using the anvil until the "energy throughput" meter stabilizes (ensure good contact without crushing the crystal).[1]
-
Acquisition: Scan sample (32 scans).
-
Validation Check (The "Self-Check" Step):
Part 5: Visualization of Workflows
Diagram 1: Synthesis Monitoring Logic
This decision tree guides the chemist through the spectral interpretation during the synthesis.[1]
Caption: Logic flow for monitoring the conversion of alcohol precursor to iodide product using IR spectroscopy.
Diagram 2: Analytical Method Selection
A guide to choosing between ATR and KBr based on the specific analytical need.
Caption: Selection matrix for IR sampling techniques based on the analytical objective for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine.
References
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder.[1] Retrieved from [Link]
-
LibreTexts Chemistry. (2020).[1] 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.).[1] FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025).[1] 4-Iodo-2-(piperidin-1-yl)pyrimidine (Compound Summary). Retrieved from [Link][1]
Sources
Safety Operating Guide
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine proper disposal procedures
Comprehensive Safety and Disposal Guide: 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
As a highly reactive intermediate used in drug development and organic synthesis, 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine presents unique logistical and safety challenges. This molecule combines a basic nitrogenous heterocyclic core (pyrimidine and piperidine) with a highly electrophilic primary alkyl iodide moiety.
To ensure operational safety and regulatory compliance, laboratory personnel must understand the mechanistic hazards of this compound. This guide provides a field-proven, self-validating framework for the handling, deactivation, and disposal of this specific alkylating agent.
Chemical Hazard Profile & Causality
The primary hazard of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine lies in its iodomethyl group .
-
Mechanistic Danger: Because the iodine atom is situated on a primary carbon with minimal steric hindrance, it is an exceptionally potent electrophile. It undergoes rapid bimolecular nucleophilic substitution (
) reactions[1]. In a biological context, this makes the compound a severe alkylating agent capable of covalently modifying nucleophilic residues on proteins and DNA, posing acute toxicity, mutagenic, and carcinogenic risks. -
Waste Classification: Due to the presence of the iodine atom, this compound and any solvent contaminated with it must be strictly classified as Halogenated Organic Waste [2]. Mixing halogenated waste with non-halogenated streams is prohibited, as the incineration of halogens requires specialized scrubber systems to prevent the release of corrosive hydrogen iodide (HI) or toxic iodine gas into the environment[3].
Operational Waste Segregation Plan
Proper segregation is the cornerstone of laboratory safety and EPA Resource Conservation and Recovery Act (RCRA) compliance[2].
Table 1: Waste Stream Segregation Parameters
| Parameter | Specification | Causality / Rationale |
| Primary Classification | Halogenated Organic Waste | Requires high-temperature incineration with halogen acid scrubbers[3]. |
| Compatible Solvents | DCM, Chloroform, Chlorobenzene | Structurally similar halogenated solvents ensure phase stability. |
| Prohibited Mixtures | Acids, Strong Oxidizers, Non-Halogenated Solvents | Acidic conditions can protonate the pyrimidine ring, altering solubility; oxidizers may liberate |
| Container Specs | HDPE or PTFE-lined amber glass | Prevents UV-induced photolytic cleavage of the C-I bond, which liberates free iodine[1]. |
In-Lab Quenching Protocol (For Spills & Excess Reagent)
Trustworthiness Principle: Never dispose of concentrated, active alkylating agents directly into a waste carboy. A self-validating protocol requires chemical deactivation followed by analytical verification.
For concentrated reaction residues, expired stock, or localized spills, the alkylating activity must be neutralized via a controlled
Table 2: Quantitative Parameters for Deactivation Agents
| Quenching Agent | Stoichiometry (vs. Substrate) | Temp (°C) | Time | Mechanism of Deactivation |
| Diethylamine | 3.0 - 5.0 equivalents | 0 to 25 | 1 hour | |
| 1M Aqueous NaOH | 3.0 - 5.0 equivalents | 25 to 50 | 2 hours | Alkaline hydrolysis converting the iodomethyl group to a hydroxymethyl group[4]. |
Step-by-Step Methodology: Diethylamine Quench
This organic-phase quench is preferred for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine due to the compound's lipophilicity.
-
Preparation: Transfer the excess reagent or concentrated reaction mixture to a round-bottom flask equipped with a magnetic stir bar. Suspend the mixture in a compatible organic solvent (e.g., THF or Dichloromethane).
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Quenching highly reactive alkyl iodides can be exothermic; cooling prevents solvent boil-off and controls the reaction rate.
-
Nucleophile Addition: Dropwise, add 3.0 to 5.0 molar equivalents of Diethylamine[4].
-
Incubation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 60 minutes.
-
Self-Validation (Critical Step): Before declaring the quench complete, pull a 10 µL aliquot. Analyze via TLC or LC-MS to confirm the complete disappearance of the 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine mass/spot.
-
Disposal: Once deactivation is analytically verified, the entire mixture (now containing the deactivated amine salt) can be safely transferred to the Halogenated Organic Waste container.
Spill Response and Surface Decontamination
In the event of a localized benchtop spill:
-
Isolate & Ventilate: Evacuate immediate personnel. Ensure the fume hood sash is open to maximize draft, as the compound may emit pungent odors typical of alkyl iodides[1].
-
Absorb: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels for concentrated reactive halides.
-
Neutralize: Carefully pour a 10% (v/v) solution of ethanolamine or 1M sodium thiosulfate over the absorbed spill to quench residual alkylating activity on the surface.
-
Collect: Scoop the deactivated slurry into a puncture-proof, sealable polyethylene container. Label it explicitly as "Spill Debris: Halogenated Organic Waste (Contains Iodine)".
-
Final Wash: Wash the bench surface with a mild soap and water solution, followed by a wipe-down with isopropanol.
Disposal Workflow Visualization
The following decision tree illustrates the logical routing for 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine waste, ensuring that high-risk concentrations are neutralized prior to logistical transport.
Operational workflow for the segregation and deactivation of iodinated alkylating agents.
References
-
Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
n-Propyl iodide: Chemical Properties and Reactivity. Grokipedia. Available at:[Link]
Sources
Personal protective equipment for handling 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Advanced Safety and Operational Guide for Handling 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
As researchers and drug development professionals scale up the synthesis of complex molecular architectures, the handling of highly reactive intermediates demands uncompromising safety protocols. The compound 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a potent electrophile. Because of the highly polarized carbon-iodine bond and the excellent leaving-group ability of the iodide ion, this molecule acts as a powerful alkylating agent.
This guide provides the essential causality behind the safety requirements, a self-validating operational methodology, and a strict disposal plan to ensure laboratory safety and scientific integrity.
Mechanistic Hazard Profile
Alkylating agents like 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine pose severe health risks because they can covalently bind to nucleophilic sites on biological macromolecules, such as the N7 position of guanine in DNA[1]. At low exposure doses, natural protective systems attempt to repair genetic damage; however, when these systems are overwhelmed, the organism becomes highly susceptible to mutagenic and cytotoxic effects[2]. Furthermore, reactive alkyl iodides are known lachrymators and can cause severe, irreversible skin and eye damage upon contact[3].
Quantitative Safety Metrics & PPE Matrix
To mitigate the risks associated with highly reactive electrophiles, personnel must utilize a defense-in-depth approach. The following table summarizes the quantitative specifications and the mechanistic causality behind each Personal Protective Equipment (PPE) choice.
| Safety Parameter / PPE | Specification | Causality & Scientific Rationale |
| Fume Hood Face Velocity | 80 – 120 fpm | Guarantees containment of toxic, lachrymatory aerosols. Alkylating vapors must be prevented from entering the operator's breathing zone[2]. |
| Hand Protection (Inner) | Acts as a secondary barrier. Alkyl iodides can rapidly permeate thin latex[1]. | |
| Hand Protection (Outer) | Primary barrier. Butyl rubber provides superior chemical resistance against halogenated organic compounds and reactive alkyl halides. | |
| Eye/Face Protection | ANSI Z87.1 Goggles + Face Shield | Protects against catastrophic splashes. Alkylating agents cause rapid protein cross-linking in corneal tissue, leading to blindness[4]. |
| Body Protection | FR Lab Coat + Chemical Apron | Prevents dermal absorption. The impermeable apron deflects spills away from the body[3]. |
| Quenching Equivalents | 2.0 – 3.0 eq. Thiosulfate | A stoichiometric excess guarantees the complete nucleophilic destruction of the unreacted iodomethyl compound prior to disposal. |
Standard Operating Procedure: Handling & Reaction Setup
Do not treat this protocol as a mere checklist; it is a self-validating system designed to catch failures before they result in exposure.
Step 1: Pre-Operation Validation
-
Verify the fume hood monitor displays a face velocity of at least 80 fpm.
-
Self-Validating Check: Perform an inflation test on the outer butyl rubber gloves to check for micro-punctures. If the glove fails to hold air, discard it immediately.
Step 2: Chemical Transfer
-
Weigh 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine strictly inside the fume hood. Avoid creating dust or aerosols. If static electricity is observed, utilize an anti-static ionizer to prevent the compound from adhering to the outside of the weighing vessel[4].
Step 3: Inert Atmosphere Execution
-
Transfer the solid to a flame-dried round-bottom flask and immediately purge with Argon or Nitrogen.
-
Causality: Alkyl iodides are sensitive to light and moisture, which can catalyze their degradation into highly corrosive hydroiodic acid (HI). An inert atmosphere prevents this side reaction, ensuring both safety and high synthetic yield.
Quenching and Disposal Plan
Reactive alkyl halides must never be disposed of directly into liquid waste carboys without prior neutralization. Mixing unquenched alkylating agents with incompatible waste (e.g., strong oxidizers or amines) can lead to violent exothermic reactions[5].
Step 1: Nucleophilic Quenching
-
Upon reaction completion, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a 10% aqueous solution of sodium thiosulfate (
) (using 2.0 to 3.0 equivalents relative to the starting material). -
Causality: The thiosulfate ion acts as a potent sulfur nucleophile, undergoing an
reaction with the iodomethyl group to displace the iodide. This converts the toxic alkylating agent into a water-soluble, non-toxic Bunte salt.
Step 2: Validation of Neutralization
-
Self-Validating Check: Stir the biphasic mixture vigorously for 30 minutes. Spot the organic layer on a TLC plate. The complete disappearance of the high-
iodomethyl starting material confirms that the electrophile has been successfully destroyed.
Step 3: Waste Segregation & Decontamination
-
Transfer the neutralized, biphasic mixture into a clearly labeled "Halogenated Organic Waste" carboy[5].
-
Triple-rinse all spatulas, glassware, and transfer syringes with a compatible solvent (e.g., acetone or dichloromethane) and add the rinsate directly to the halogenated waste container[5].
Visualizing the Safety Workflow
Below is the logical workflow mapping the progression from PPE validation through chemical execution and final neutralization.
Workflow for the safe handling, reaction, and neutralization of reactive iodomethyl compounds.
References
-
Safety Manual | Chemistry - Duke University. Duke University. Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
